Hydrazine Dihydrobromide
Description
Significance of Hydrazine (B178648) and Its Derivatives in Fundamental and Applied Chemistry
Hydrazine (N₂H₄) is a foundational inorganic compound, recognized as the simplest diamine. researchgate.net It is a colorless, reactive liquid with an odor similar to ammonia (B1221849). wikipedia.orgiscientific.org The significance of hydrazine and its derivatives is extensive, spanning numerous areas of fundamental and applied chemistry.
In industrial applications, hydrazine is widely used as a foaming agent in the production of polymer foams and serves as a potent reducing agent. wikipedia.orgiscientific.org It is also utilized for corrosion control in boilers and for metal plating. researchgate.net Due to its high heat of combustion, hydrazine and its simple methylated derivatives are employed as long-term storable propellants for in-space spacecraft propulsion and rocket fuels. wikipedia.orgresearchgate.netnih.gov
In the realm of organic chemistry, hydrazine is a crucial precursor for synthesizing a wide array of pharmaceuticals and agrochemicals. wikipedia.org Many of these applications involve the conversion of hydrazine into heterocyclic rings like pyrazoles and pyridazines. wikipedia.org Commercially available bioactive derivatives include the antifungal medication fluconazole (B54011) and various pesticides. wikipedia.org Furthermore, hydrazine is famously used in the Wolff–Kishner reduction, a key reaction that converts a ketone's carbonyl group into a methylene (B1212753) bridge. wikipedia.org
Hydrazides, which are formed when one or both hydrogen atoms in hydrazine are substituted with an acyl group (R-CO-), represent one of the most significant classes of its derivatives. iscientific.org These compounds are vital intermediates in the synthesis of numerous organic molecules and are a major focus in medicinal chemistry research. iscientific.orgbenthamscience.com The versatility of hydrazine as a reducing agent, a nucleophile, and a building block for complex molecules underscores its central role in modern chemical science. researchgate.netiscientific.org
Rationale for Dedicated Academic Inquiry into Hydrazine Dihydrobromide
The rationale for a dedicated academic focus on this compound stems from its distinct chemical properties and its utility as a specialized reagent in synthesis. As a salt of the hydrazinium (B103819) dication ([N₂H₆]²⁺), it provides a solid, more stable medium for introducing the hydrazine moiety into chemical reactions compared to its volatile liquid hydrate (B1144303) form. wikipedia.orgchemicalbook.com
Research is drawn to this compound for its role as a key intermediate and catalyst in various chemical processes. For instance, it is used as a precursor in the synthesis of other compounds, such as copper oxide, and in the preparation of guanazole (B75391) hydrohalide by reacting it with dicyandiamide (B1669379) in an aqueous solution. biosynth.comgoogle.com This reaction is noted to be surprisingly effective with the dihydrohalide salt, whereas the monohydrohalide fails to produce the desired product. google.com
Furthermore, this compound has demonstrated utility as a catalyst in organic reactions, including the polymerization of acrylonitrile (B1666552). biosynth.com Its application extends to materials science, where it is a useful component in soldering fluxes, particularly for aluminum metals. biosynth.comgoogle.com These specific applications, which leverage its stability and reactivity, provide a strong justification for its focused investigation, distinct from the broader study of hydrazine itself.
Overarching Research Themes and Objectives for a Comprehensive Investigation of this compound
The comprehensive investigation of this compound encompasses several key research themes aimed at fully characterizing its properties and expanding its applications.
A primary objective is the optimization of its synthesis and purification . Research explores various preparative methods, such as reacting hydrazine hydrate with concentrated hydrobromic acid or reacting an aqueous solution of ammonium (B1175870) bromide with hydrazine. google.comresearchgate.net The goal is to develop efficient, high-yield processes to produce the anhydrous salt. google.com
Another significant research area is the elucidation of its structural and physicochemical properties . This includes detailed investigations into its crystal structure, which is fundamental to understanding its reactivity. chemicalbook.com Key physical data, such as its thermal decomposition point, are critical for its safe handling and application in varied reaction conditions. chemicalbook.com this compound is known to decompose at approximately 199 °C. chemicalbook.com The study of the thermal decomposition of hydrazine itself shows a complex process influenced by temperature and catalysts, producing ammonia at lower temperatures and nitrogen and hydrogen gases at higher temperatures, providing a framework for understanding the breakdown of its salts. sci-hub.secaltech.edu
Investigating its catalytic activity is a further research theme. Its documented role as a catalyst in acrylonitrile polymerization invites further studies to explore its catalytic potential in other organic transformations and to understand the underlying mechanisms. biosynth.com
Finally, a major overarching theme is its application in synthetic chemistry . Researchers aim to expand its use as a precursor for novel organic and inorganic compounds. Its role in synthesizing heterocyclic compounds like guanazole highlights its potential as a strategic building block in medicinal and materials chemistry. google.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 23268-00-0 | nih.govcymitquimica.com |
| Molecular Formula | Br₂H₆N₂ | nih.govcymitquimica.com |
| Molecular Weight | 193.87 g/mol | biosynth.comnih.gov |
| Appearance | White to almost white powder to crystal | chemicalbook.com |
| Melting Point | 199 °C (decomposes) | chemicalbook.com |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| Acrylonitrile | C₃H₃N |
| Ammonia | NH₃ |
| Ammonium Bromide | NH₄Br |
| Anastrozole | C₁₇H₁₉N₅ |
| Cefazolin | C₁₄H₁₄N₈O₄S₃ |
| Copper Oxide | CuO |
| Dicyandiamide | C₂H₄N₄ |
| Fluconazole | C₁₃H₁₂F₂N₆O |
| Guanazole | C₂H₅N₅ |
| Hydrazine | N₂H₄ |
| This compound | Br₂H₆N₂ |
| Hydrazine Hydrate | N₂H₄·H₂O |
| Hydrobromic Acid | HBr |
| Hydrogen | H₂ |
| Metamitron | C₁₀H₁₀N₄O |
| Metazachlor | C₁₄H₁₆ClN₃O |
| Metribuzin | C₈H₁₄N₄OS |
| Nitrogen | N₂ |
| Paclobutrazol | C₁₅H₂₀ClN₃O |
| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ |
| Pyridazine | C₄H₄N₂ |
| Pyrazole | C₃H₄N₂ |
| Rizatriptan | C₁₅H₁₉N₅ |
Structure
2D Structure
Properties
IUPAC Name |
hydrazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBDASBFCISMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066867 | |
| Record name | Hydrazine, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-00-0 | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrobromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazine dihydrobromide | |
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Advanced Synthetic Methodologies and Process Optimization for Hydrazine Dihydrobromide
Established Synthetic Pathways to Hydrazine (B178648) Dihydrobromide
Acid-Base Neutralization Reactions of Hydrazine with Hydrobromic Acid
The most direct and well-established method for synthesizing hydrazine dihydrobromide is through the acid-base neutralization reaction between hydrazine and hydrobromic acid. rsc.org This reaction is typically carried out in an aqueous solution. Hydrazine, a weak base, reacts with the strong acid, hydrobromic acid, to form the corresponding salt, this compound. The reaction is exothermic and requires careful control of the addition rate and temperature to ensure safety and prevent the decomposition of hydrazine. nj.gov
The stoichiometry of the reaction involves two moles of hydrobromic acid for every mole of hydrazine to achieve complete neutralization and the formation of the dihydrobromide salt (N₂H₄·2HBr). The resulting aqueous solution of this compound can then be concentrated and the salt isolated, often through evaporation, to obtain the anhydrous form. google.com
A study on the thermochemistry of reactions involving aqueous hydrazine with various hydrogen halides, including hydrobromic acid, provides insight into the energetics of this process. rsc.org
Exploration of Alternative Precursors and Reaction Conditions
Research into alternative synthetic routes has explored different precursors and reaction conditions to potentially improve efficiency, safety, or cost-effectiveness. One such approach involves a two-stage cyclic process where bromine and ammonia (B1221849) are first reacted in an aqueous solution of ammonium (B1175870) bromide to form more ammonium bromide. This solution is then reacted with hydrazine to produce this compound and ammonia, with the ammonia being recycled back into the first stage. google.com This method offers an economic and continuous process with good yields. google.com
Another potential, though less direct, route could involve the reaction of a hydrazine derivative followed by hydrolysis or another transformation to yield the dihydrobromide salt. For instance, the synthesis of various hydrazine derivatives often starts from hydrazine hydrate (B1144303) and a corresponding acid or other reactant. ekb.eg While not a direct synthesis of the dihydrobromide, these methods highlight the versatility of hydrazine as a starting material.
Contemporary Approaches in Hydrazine Derivative Synthesis with Relevance to Dihydrobromide Formation
While direct synthesis of this compound is straightforward, advancements in the broader field of hydrazine derivative synthesis offer valuable insights and potential for alternative or improved methodologies.
Catalytic Strategies in Hydrazide and Hydrazone Production
The synthesis of hydrazides and hydrazones, which are derivatives of hydrazine, has seen significant advancements through the use of various catalysts. These strategies, while not directly producing this compound, are relevant as they demonstrate sophisticated control over reactions involving the hydrazine moiety.
For example, various catalysts, including metal complexes and organocatalysts, have been developed to facilitate the formation of hydrazones from hydrazines and carbonyl compounds. nih.govorganic-chemistry.org Aniline and its derivatives have been identified as effective nucleophilic catalysts for these reactions. nih.gov More recently, amine buffers have been shown to dramatically enhance the rate of hydrazone formation at neutral pH. rsc.org These catalytic systems could potentially be adapted to influence the formation of hydrazine salts under specific conditions.
Furthermore, gold-catalyzed hydrohydrazidation of alkynes with hydrazides provides a route to substituted keto-N-acylhydrazones under mild conditions, showcasing the utility of metal catalysis in forming C-N bonds involving a hydrazine derivative. organic-chemistry.org The development of efficient catalysts for the electro-oxidation of hydrazine derivatives using graphite-based catalysts and sodium chloride also presents a novel approach in hydrazine chemistry. tandfonline.com
Implementation of Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of hydrazine derivatives, aiming to reduce environmental impact and improve safety. mdpi.com These principles focus on aspects like using less hazardous chemicals, reducing waste, and improving energy efficiency. mdpi.com
Examples of green synthetic methods for hydrazine derivatives include:
Solvent-free reactions, often facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields compared to conventional methods. researchgate.netchemmethod.com
The use of water as a solvent, which is an environmentally benign alternative to organic solvents. chemmethod.comorientjchem.org
The development of catalytic methods that operate under mild conditions and with high atom economy. tandfonline.commdpi.com
One study highlights the use of citric acid as a green and eco-friendly catalyst for the synthesis of hydrazone Schiff bases. humanjournals.com Another report describes an expeditious, solvent-free, one-pot method for preparing hydrazides from their corresponding acids under microwave irradiation, which was found to be superior to conventional methods based on green chemistry metrics. researchgate.net These sustainable approaches could be explored for the synthesis of this compound to create more environmentally friendly processes.
Optimization of Synthetic Parameters for Enhanced Yield and Purity of this compound
Optimizing synthetic parameters is crucial for maximizing the yield and purity of the final product. azom.com This involves a systematic investigation of various factors that can influence the reaction outcome. nih.gov
For the synthesis of this compound, key parameters to optimize include:
Reactant Concentration: The concentration of both hydrazine and hydrobromic acid can affect the reaction rate and the ease of product isolation.
Temperature: Controlling the reaction temperature is essential to prevent the decomposition of hydrazine and to favor the formation of the desired product.
Solvent: The choice of solvent can influence the solubility of reactants and products, as well as the reaction kinetics. researchgate.net
Reaction Time: Optimizing the reaction time ensures that the reaction goes to completion without the formation of significant byproducts. beilstein-journals.org
Purification Method: The method used to purify the final product, such as recrystallization or washing, can significantly impact its purity. beilstein-journals.org
A design of experiments (DoE) approach can be systematically used to study the effects of multiple variables simultaneously and identify the optimal reaction conditions. nih.gov For instance, in the synthesis of a macrocycle from a pyrazolopyrimidine and hydrazine hydrate, researchers systematically varied the solvent, reaction time, and amount of hydrazine hydrate to maximize the yield and purity of the desired product. beilstein-journals.org A similar approach could be applied to the synthesis of this compound to fine-tune the process for optimal performance.
Interactive Data Table: Factors Influencing Hydrazine Derivative Synthesis
| Parameter | Influence on Reaction | Potential Optimization Strategy |
| Catalyst | Increases reaction rate and selectivity. nih.govrsc.org | Screening of various acid, base, or metal catalysts. |
| Solvent | Affects solubility, reaction rate, and product isolation. researchgate.net | Testing a range of protic and aprotic solvents, including green solvents like water or ethanol-water mixtures. |
| Temperature | Influences reaction kinetics and stability of reactants. nih.gov | Systematic variation to find the optimal balance between reaction rate and product stability. |
| Reactant Ratio | Determines the stoichiometry and can influence byproduct formation. beilstein-journals.org | Titration experiments or stoichiometric variations to determine the ideal ratio. |
| Reaction Time | Affects the extent of reaction and potential for side reactions. beilstein-journals.org | Monitoring the reaction progress over time using techniques like TLC or NMR. |
Solvent Effects and Precipitation Techniques
The choice of solvent is critical in the synthesis of hydrazine salts as it directly influences reaction kinetics, product solubility, and crystal morphology. While aqueous media are common, the high solubility of hydrazinium (B103819) salts in water can complicate precipitation. wikipedia.orgresearchgate.net Therefore, the use of organic solvents or solvent mixtures is often employed to control the crystallization process.
Research into the synthesis of various hydrazinium salts indicates that solvents like ethanol (B145695) can be effective. thieme-connect.de For instance, in related syntheses, ethanol is used as a reaction medium, and the product is subsequently separated by extraction with a less polar solvent like diethyl ether to remove excess reactants. thieme-connect.de The principle of reducing the solubility of the salt to induce precipitation is key. By adding a solvent in which this compound is less soluble to a reaction mixture where it is more soluble, controlled precipitation can be achieved. This technique, often called "salting out" or "antisolvent crystallization," allows for better control over crystal size and purity.
The selection of a suitable solvent system is a balance between the solubility of the reactants (hydrazine and hydrobromic acid) and the insolubility of the product (this compound). For example, while the reaction may proceed readily in water, the addition of a miscible organic solvent like isopropanol (B130326) or acetone (B3395972) at a controlled temperature can effectively lower the solubility of the formed salt, leading to its precipitation.
Table 1: Influence of Solvent System on this compound Precipitation
| Solvent System | Technique | Expected Outcome on Precipitation | Research Findings Context |
| Water | Cooling Crystallization | High solubility may lead to low yield unless highly supersaturated. | Hydrazinium bromide is very soluble in water. wikipedia.org |
| Ethanol | Reaction & Cooling | Moderate solubility allows for crystallization upon cooling; can be used as the primary reaction solvent. thieme-connect.de | Ethanol is a common solvent for hydrazine reactions. thieme-connect.denih.gov |
| Water/Isopropanol | Antisolvent Precipitation | Controlled addition of isopropanol reduces product solubility, inducing precipitation. | The principle is to use a solvent in which the compound is less soluble to force crystallization. |
| Diethyl Ether | Washing/Extraction | Used to wash the precipitate and remove soluble impurities or excess hydrazine. thieme-connect.de | Effective for purifying hydrazinium salt products. thieme-connect.de |
This table is illustrative, based on general principles of salt crystallization and findings from related hydrazine salt syntheses, as direct comparative studies on solvent systems for this compound are not widely published.
Temperature, Concentration, and Stoichiometric Control
Optimizing temperature, reactant concentrations, and their molar ratios is fundamental to maximizing yield and purity while ensuring a safe and efficient reaction. The reaction between hydrazine and hydrobromic acid is an exothermic neutralization reaction. nj.govrsc.org
Temperature Control: Effective temperature management is crucial. The initial mixing of hydrazine and hydrobromic acid should be performed under controlled cooling to dissipate the heat of reaction. High temperatures can increase the solubility of the product, hindering precipitation, and may also promote side reactions or decomposition, although hydrazine salts are generally more thermally stable than free hydrazine. thieme-connect.de The crystallization or precipitation phase often benefits from lower temperatures to maximize the recovery of the product from the solution. For instance, processes for purifying related compounds involve cooling the crystallizer to induce crystal formation. google.com
Concentration Control: The concentration of the reactants in the chosen solvent directly impacts the supersaturation level of the product, which is the driving force for crystallization. Higher concentrations can lead to a higher yield per unit volume but may also result in the inclusion of impurities within the crystal lattice if precipitation is too rapid. A patent related to producing hydrazine hydrate highlights that controlling reactant concentrations accurately can improve synthesis yield by 3-4%. google.com Gradual addition of one reactant to the other allows for better control over the local concentration and temperature, promoting the formation of more uniform and pure crystals.
Stoichiometric Control: The stoichiometry of the reaction requires two moles of hydrobromic acid for every mole of hydrazine to form this compound (N₂H₆Br₂). nih.gov Precise control of the molar ratio is essential. An excess of hydrobromic acid can often be used to ensure the complete conversion of hydrazine and to lower the pH of the final solution, which can help to suppress the solubility of the salt and drive precipitation. Conversely, an excess of hydrazine would result in a product contaminated with the unreacted base. In industrial chemical syntheses, adjusting the molar ratio of reactants is a standard method for optimizing yield and minimizing unreacted starting materials in the final product. researchgate.net
Table 2: Effect of Process Parameters on this compound Synthesis
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Temperature | Low (e.g., 0-10 °C) during reaction | Neutral | High | Manages exothermicity, prevents side reactions. |
| Low (e.g., < 5 °C) during precipitation | High | High | Decreases solubility of the product, maximizing precipitation. | |
| High | Low | Low | Increases solubility, potentially leading to lower recovery and decomposition. | |
| Concentration | High Reactant Concentration | High | Potentially Lower | Increases throughput but risks impurity inclusion due to rapid, uncontrolled precipitation. |
| Low Reactant Concentration | Low | High | Slower crystallization promotes purer crystal formation but reduces batch efficiency. | |
| Stoichiometry | Molar Ratio HBr:N₂H₄ > 2:1 | High | High | Ensures complete conversion of hydrazine; excess acid can decrease product solubility. |
| Molar Ratio HBr:N₂H₄ < 2:1 | Low | Low | Incomplete reaction, leaving unreacted hydrazine which is difficult to separate. |
Sophisticated Structural Elucidation and Characterization Techniques for Hydrazine Dihydrobromide
Crystallographic Analysis and Solid-State Structure Determination
Crystallographic techniques are essential for mapping the three-dimensional arrangement of atoms in the solid state of hydrazine (B178648) dihydrobromide.
Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement and Bond Parameters
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. For hydrazinium (B103819) salts, SC-XRD studies on analogous compounds provide critical insights. The analysis of various hydrazinium(2+) (N₂H₆²⁺) salts reveals consistent structural features. The N-N bond lengths in the N₂H₆²⁺ cation are typically found to be in the range of 1.430 Å to 1.446 Å. scispace.com This technique would confirm the ionic nature of hydrazine dihydrobromide, consisting of hydrazinium(2+) dications, [H₃N-NH₃]²⁺, and bromide anions, Br⁻.
Table 1: Representative Bond Parameters for the Hydrazinium(2+) Cation from Analogous Crystal Structures
| Parameter | Typical Value | Reference |
|---|
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a rapid and powerful tool for confirming the identity and crystalline purity of a bulk sample. researchgate.netyoutube.com For this compound, a PXRD analysis would produce a characteristic diffraction pattern, which serves as a fingerprint for its specific crystal structure. This pattern can be compared against a standard reference or a simulated pattern from single-crystal data to verify the material's identity. researchgate.net
This technique is crucial for quality control, as it can readily distinguish between different salt forms, such as this compound (N₂H₆Br₂) and hydrazine monohydrobromide (N₂H₅Br), which possess distinct crystal lattices and therefore produce different diffraction patterns. iucr.org It is also effective in identifying the presence of crystalline impurities or unreacted starting materials. youtube.com
Investigation of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The solid-state structure of this compound is dominated by strong intermolecular interactions, primarily hydrogen bonds. In the crystal lattice, the hydrazinium(2+) cation acts as a hydrogen bond donor, with the amine protons forming strong N-H···Br interactions with the surrounding bromide anions. mdpi.comresearchgate.net
These extensive hydrogen bonds are not isolated; they create a robust, three-dimensional supramolecular assembly. rsc.orgscielo.org.za This network of interactions connects the cations and anions into a highly ordered and stable crystal lattice, which dictates the compound's physical properties. The analysis of similar hydrazinium salts shows that cations and anions often form a rigid network where each ion is surrounded and stabilized by multiple hydrogen bonds to its neighbors. scielo.org.za
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed information about the compound's structure and dynamics, complementing the data from crystallographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution-State Structure and Dynamics
NMR spectroscopy is a primary tool for elucidating the structure of molecules in solution. researchgate.net For this compound, which forms the [N₂H₆]²⁺ dication in solution, different NMR techniques offer specific insights. wikipedia.orgwikipedia.org
¹H NMR: In the [N₂H₆]²⁺ ion, the two nitrogen atoms are chemically equivalent, and the six attached protons are also equivalent due to free rotation around the N-N bond in solution. This would result in a single, sharp signal in the proton NMR spectrum. The exact chemical shift would be influenced by the solvent and concentration, but it is expected to be significantly downfield compared to neutral hydrazine due to the deshielding effect of the two positive charges.
¹³C NMR: This technique is not applicable for the analysis of this compound as the compound contains no carbon atoms.
¹⁵N NMR: For samples containing the ¹⁵N isotope, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environment. The two equivalent nitrogen atoms in the [N₂H₆]²⁺ cation would produce a single resonance in the ¹⁵N NMR spectrum, confirming the symmetrical nature of the dication. researchgate.net This technique is particularly valuable for studying isotopic labeling and reaction mechanisms involving hydrazine derivatives.
Table 2: Predicted NMR Spectroscopic Features for this compound in Solution
| Nucleus | Expected Signal | Rationale |
|---|---|---|
| ¹H | One singlet | Six chemically equivalent protons in the symmetrical [N₂H₆]²⁺ cation. |
| ¹³C | Not Applicable | Compound contains no carbon atoms. |
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR; Raman) for Functional Group Analysis and Bonding Fingerprints
The spectra are characterized by distinct bands corresponding to N-H stretching, N-H bending (scissoring, wagging, twisting), and N-N stretching vibrations. A particularly characteristic band for the N₂H₆²⁺ cation appears in the Raman spectrum at approximately 1042 cm⁻¹, which is absent in the infrared spectrum, providing strong evidence for its presence. deepdyve.comresearchgate.net The analysis of these vibrational modes confirms the functional groups present and offers information about the strength of the bonds and the hydrogen-bonding interactions within the crystal. nih.gov
Table 3: Representative Vibrational Frequencies for the Hydrazinium(2+) Cation
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |
|---|---|---|---|
| ~1042 | N-N Stretch | Raman | deepdyve.comresearchgate.net |
| 800 - 1600 | Cationic vibrations (e.g., N-H Bending) | IR / Raman | akjournals.com |
Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of molecules by measuring the absorption of light that causes the promotion of electrons to higher energy orbitals. The applicability and expected results for this compound are dictated by the nature of its electronic system.
In the solid state or in solution, this compound exists as hydrazinium ions (N₂H₆²⁺) and bromide ions (Br⁻). The hydrazinium cation, like the parent hydrazine molecule, lacks a conjugated π-system, which is the structural feature responsible for most absorptions in the 200-800 nm range. The electrons in the hydrazinium ion are primarily located in strong sigma (σ) bonds and non-bonding (n) orbitals on the nitrogen atoms.
The electronic transitions available to such a molecule are of high energy:
σ → σ* Transitions: These involve exciting an electron from a bonding sigma orbital to an antibonding sigma orbital. As σ bonds are very stable, this transition requires a large amount of energy, corresponding to wavelengths in the far-UV region (typically <200 nm). bbec.ac.in
n → σ* Transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pairs on nitrogen) to an antibonding sigma orbital. These are generally of lower energy than σ → σ* transitions but still typically occur at wavelengths below 200 nm for simple amines and related compounds. hnue.edu.vn
Due to the absence of chromophores (light-absorbing groups) that absorb in the 200-800 nm range, this compound is not expected to exhibit significant peaks in a standard UV-Vis spectrum. pressbooks.pub The analysis primarily confirms the lack of electronic conjugation. Any observed absorption is generally weak and found at the lower limit of the instrument's range. hnue.edu.vn
| Electronic Transition Type | Involved Orbitals | Typical Wavelength Region | Relevance to this compound |
|---|---|---|---|
| σ → σ | Bonding σ to Antibonding σ | < 200 nm (Far UV) | High energy, not observed in standard UV-Vis spectrum. bbec.ac.in |
| n → σ | Non-bonding (N lone pair) to Antibonding σ | ~175-200 nm | Primary transition for saturated amines, but typically outside the standard analytical window. hnue.edu.vn |
| π → π | Bonding π to Antibonding π | 200 - 600 nm | Not applicable, as no π-bonds are present in the hydrazinium ion. pressbooks.pub |
| n → π | Non-bonding to Antibonding π | 250 - 700 nm | Not applicable, as no π-bonds are present in the hydrazinium ion. |
Thermal and Thermogravimetric Analysis (TGA/DSC)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition pathways, and phase transitions of materials. When applied to this compound, TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
Study of Thermal Stability and Decomposition Processes
Hydrazinium salts are known for their thermal instability, and TGA is the primary method for quantifying this behavior. dtic.milias.ac.in For this compound, the analysis reveals the temperatures at which it begins to lose mass and the stages involved in its complete decomposition.
Research on various hydrazinium salts, such as the nitrate (B79036) and chloride, has shown that the initial step of decomposition in the liquid or molten phase is typically dissociation of the salt into free hydrazine and the corresponding acid. nih.govdtic.mil A similar pathway is expected for this compound. The decomposition process can be outlined as follows:
Dissociation: The salt dissociates into its constituent parts, hydrazine (N₂H₄) and hydrogen bromide (HBr). This is an equilibrium process that occurs as the temperature rises.
Volatilization and Decomposition: The resulting volatile components, particularly hydrazine, undergo further decomposition. Hydrazine itself decomposes into ammonia (B1221849), nitrogen, and hydrogen gas.
| Decomposition Stage | Proposed Reaction | Expected Thermal Event (DSC) | Description |
|---|---|---|---|
| Melting / Decomposition Onset | N₂H₆Br₂ (s) → N₂H₆Br₂ (l) | Endothermic | The compound melts around 199 °C, with decomposition occurring simultaneously. guidechem.comchemicalbook.com |
| Initial Decomposition | N₂H₆Br₂ (l) ⇌ N₂H₄ (g) + 2HBr (g) | Endothermic | Dissociation of the salt into gaseous hydrazine and hydrogen bromide. dtic.mil |
| Secondary Decomposition | 3N₂H₄ (g) → 4NH₃ (g) + N₂ (g) | Exothermic | The highly exothermic decomposition of hydrazine gas. |
The TGA curve would show a significant mass loss corresponding to these decomposition steps, while the simultaneous DSC curve would register the endothermic and exothermic heat flows associated with each process.
Characterization of Phase Transitions and Solid-State Transformations
Differential Scanning Calorimetry (DSC) is highly sensitive to the enthalpy changes that accompany phase transitions. jetir.org This includes not only melting but also solid-solid transitions, where the crystalline structure of the material changes from one polymorphic form to another.
For this compound, the most prominent thermal event detected by DSC is its melting, which occurs with decomposition around 199 °C. guidechem.comchemicalbook.com This would be observed as a large endothermic peak on the DSC thermogram, coinciding with the onset of mass loss in the TGA data.
| Thermal Event | Typical Temperature Range | Observing Technique | Description of Signal |
|---|---|---|---|
| Solid-Solid Phase Transition | Variable (Below Melting Point) | DSC | A reversible, low-energy endothermic peak on heating, with no associated mass loss in TGA. aip.org |
| Melting with Decomposition | ~199 °C | DSC and TGA | A sharp, large endothermic peak in the DSC curve that corresponds with the onset of rapid mass loss in the TGA curve. guidechem.comchemicalbook.com |
Theoretical and Computational Chemistry Studies of Hydrazine Dihydrobromide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are employed to model the fundamental properties of the hydrazinium(2+) cation at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for studying the ground-state properties of molecules. DFT calculations for the hydrazinium(2+) cation typically involve functionals like B3LYP combined with basis sets such as 6-31G(d,p) or the aug-cc-pVDZ series. dtic.milmdpi.com
Geometry Optimization: The first step in DFT analysis is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the hydrazinium(2+) cation, this involves optimizing bond lengths (N-N, N-H) and bond angles (H-N-N, H-N-H). The optimized structure is confirmed as a true minimum by ensuring there are no imaginary vibrational frequencies. mdpi.com
Vibrational Frequencies: Once the geometry is optimized, harmonic vibrational frequencies can be calculated. This analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes, such as N-N stretching, N-H stretching, and various bending modes.
Electronic Descriptors (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors derived from DFT calculations. researchgate.netimist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.netirjweb.com For the [N₂H₆]²⁺ dication, the strong positive charge significantly lowers the energies of both frontier orbitals.
Table 1: Representative Theoretical Data for Hydrazinium (B103819) Species from DFT Calculations Note: Data for the [N₂H₆]²⁺ dication is extrapolated from principles applied to related hydrazine (B178648) species, as direct literature is scarce. Values are illustrative.
| Parameter | Description | Typical Calculated Value |
| N-N Bond Length | The distance between the two nitrogen atoms. | ~1.45 Å |
| N-H Bond Length | The distance between a nitrogen and hydrogen atom. | ~1.03 Å |
| H-N-H Bond Angle | The angle between two hydrogen atoms and a nitrogen. | ~107° |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | > 5 eV |
| N-N Stretch Freq. | Vibrational frequency for the N-N bond stretching. | 1000-1100 cm⁻¹ |
| N-H Stretch Freq. | Vibrational frequency for N-H bond stretching. | 3200-3400 cm⁻¹ |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT but are more computationally demanding. dtic.mil
High-Accuracy Energetics: These methods are used to calculate highly accurate molecular energies. This is essential for determining properties like proton affinities and reaction enthalpies with a high degree of confidence. For instance, high-level ab initio calculations can precisely determine the energy required to add a second proton to the hydrazinium cation ([N₂H₅]⁺) to form the [N₂H₆]²⁺ dication in the gas phase.
Spectroscopic Predictions: Ab initio calculations provide very accurate predictions of spectroscopic constants. They can be used to refine the vibrational frequencies obtained from DFT and to predict other spectroscopic properties, such as NMR chemical shifts, with greater fidelity to experimental results.
Understanding the distribution of electrons within a molecule is fundamental to explaining its reactivity and intermolecular interactions.
Charge Distribution: The distribution of charge in the hydrazinium(2+) cation can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This method partitions the electron density to assign partial atomic charges. In [N₂H₆]²⁺, the positive charge is not localized on a single atom but is distributed across the molecule, primarily residing on the more electronegative nitrogen atoms and, to a lesser extent, the hydrogen atoms.
Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. imist.maresearchgate.net It plots the electrostatic potential onto the electron density surface of the molecule. For the [N₂H₆]²⁺ cation, the entire surface would be characterized by a positive potential (typically colored blue), indicating its strong electrophilic nature and susceptibility to attack by nucleophiles. The regions of highest positive potential would be concentrated around the hydrogen atoms.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion.
The hydrazinium cation, like neutral hydrazine, can adopt different spatial arrangements, or conformations, due to rotation around the N-N single bond.
Conformational Landscapes: The molecule exists in a gauche conformation, similar to hydrogen peroxide. wikipedia.org MD simulations can be used to explore the potential energy surface related to this rotation, identifying stable conformers (energy minima) and transition states between them. For the hydrazinium cation, the primary conformations of interest are the staggered (gauche and anti) and eclipsed forms.
Rotational Barriers: The energy required to rotate from a stable staggered conformation through an unstable eclipsed conformation is known as the rotational barrier. This barrier is a result of steric hindrance and electronic repulsion between the N-H bonds on adjacent nitrogen atoms. nih.govsci-hub.ru Theoretical studies on hydrazine have shown that the rotational barrier is significant, approximately twice that of ethane. wikipedia.org Similar computational studies on the hydrazinium cation allow for the quantification of these energy barriers, providing insight into the molecule's flexibility and the timescale of conformational changes. dtic.mil
Table 2: Calculated Rotational Energy Barriers for Hydrazine Species
| Transition | Description | Approximate Energy Barrier (kcal/mol) |
| Gauche to Eclipsed | Rotation from the stable gauche form to an eclipsed form. | 3-5 |
| Gauche to Anti (trans) | Rotation through the fully staggered anti-conformation. | 1-2 |
| Anti (trans) to Eclipsed | Rotation from the anti-form to the fully eclipsed form. | ~10-12 |
| Note: Values are based on studies of neutral hydrazine and hydrazinium derivatives and serve as an estimate for the hydrazinium cation. nih.govsci-hub.ru |
The properties and behavior of ions are profoundly influenced by their environment, particularly in solution. MD simulations are ideal for studying these solvent effects.
Simulations of hydrazine dihydrobromide would involve placing the [N₂H₆]²⁺ dication and two Br⁻ anions in a simulation box filled with solvent molecules, such as water. The simulation would then track the interactions between the ions and the solvent. Polar solvents like water are expected to form strong solvation shells around the cation and anions. Water molecules would orient their oxygen atoms toward the hydrazinium cation to stabilize the positive charge through ion-dipole interactions and hydrogen bonding. mdpi.comresearchgate.net These strong interactions with the solvent can influence the conformational preferences of the cation, potentially altering the relative energies of the gauche and anti-conformers compared to the gas phase. mdpi.com
Crystal Structure Prediction and High-Pressure Investigations
Computational Prediction of Stable Crystalline Polymorphs
There are no specific studies in the available scientific literature that focus on the computational prediction of stable crystalline polymorphs of this compound. Methodologies for crystal structure prediction (CSP) are well-established and have been applied to numerous organic molecules to explore their polymorphic landscapes. However, these computational techniques have not been specifically applied to predict the crystal energy landscape of this compound.
Pressure-Induced Structural Transformations and Hydrogen-Bond Symmetrization Mechanisms
No dedicated high-pressure investigations or computational studies on the pressure-induced structural transformations of this compound were identified. Research has been conducted on related compounds like hydrazine and hydrazine borane (B79455), which do exhibit phase transitions under pressure. rsc.orgrsc.org Similarly, the phenomenon of hydrogen-bond symmetrization under pressure has been explored computationally and experimentally in various materials, but there is no literature detailing this specific mechanism in this compound. researchgate.net
Computational Elucidation of Reaction Mechanisms
Mechanistic Insights into Tautomerization and Rearrangement Processes
There is no published research providing computational mechanistic insights into tautomerization or rearrangement processes specifically for this compound. Theoretical studies on tautomerism exist for other nitrogen-containing heterocyclic compounds and hydrazine derivatives, but the unique ionic nature and structure of this compound mean these findings cannot be extrapolated. researchgate.net
Modeling of Decomposition Pathways and Product Formation
Computational models detailing the decomposition pathways and subsequent product formation for this compound are absent from the scientific literature. In contrast, the thermal and catalytic decomposition of hydrazine has been extensively modeled to understand its behavior as a propellant. nasa.govrsc.orgscielo.br These models focus on the neutral molecule N₂H₄ and its radical intermediates, which differ significantly from the decomposition mechanisms expected for the ionic salt N₂H₆²⁺(Br⁻)₂.
Reactive Behavior and Mechanistic Pathways of Hydrazine Dihydrobromide
Acid-Base Equilibria and Protonation Dynamics of the Hydrazinium (B103819) Cation
Hydrazine (B178648) is a dibasic molecule, capable of accepting two protons to form the hydrazinium(1+) (N₂H₅⁺) and hydrazinium(2+) ([H₃N-NH₃]²⁺ or N₂H₆²⁺) cations. Hydrazine dihydrobromide is the fully protonated salt form. In aqueous solution, the hydrazinium dication engages in a stepwise acid-base equilibrium.
The dissociation occurs in two distinct stages, each characterized by its own acid dissociation constant (pKa). The first deprotonation, yielding the N₂H₅⁺ cation, is the more favorable step. The second deprotonation, which generates the neutral, nucleophilic hydrazine (N₂H₄), requires more basic conditions.
The equilibrium can be represented as follows:
N₂H₆²⁺ + H₂O ⇌ N₂H₅⁺ + H₃O⁺ N₂H₅⁺ + H₂O ⇌ N₂H₄ + H₃O⁺
The pKa values dictate the predominant species at a given pH. The fully protonated N₂H₆²⁺ form present in the dihydrobromide salt is not itself nucleophilic. The generation of the reactive free base, N₂H₄, by deprotonation is a prerequisite for the reactions where hydrazine acts as a nucleophile. Consequently, reactions involving this compound as a nucleophile often necessitate the addition of a base or are performed in buffered systems to shift the equilibrium toward the neutral hydrazine molecule.
Nucleophilic Reactivity of the Hydrazine Moiety in Salt Form
The core reactivity of the hydrazine unit stems from the lone pair of electrons on each nitrogen atom, which allows it to function as a potent nucleophile. While the dihydrobromide salt form is inactive, the neutral hydrazine generated in situ readily participates in a variety of bond-forming reactions. Kinetic studies on the reactions of hydrazines with electrophiles have determined their nucleophilicity parameters. nih.govresearchgate.net Despite having an adjacent nitrogen with a lone pair, a phenomenon sometimes associated with enhanced reactivity known as the α-effect, studies have shown that for many reactions, this effect is not a significant factor for hydrazine. nih.gov Its reactivity is often comparable to that of a simple primary amine like methylamine. nih.govresearchgate.net
One of the most characteristic reactions of hydrazine is its condensation with aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.org This reaction involves the nucleophilic addition of a hydrazine nitrogen atom to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).
The general reaction is: R¹R²C=O + N₂H₄ ⇌ R¹R²C=NNH₂ + H₂O
The reaction mechanism is analogous to imine formation. libretexts.orgstackexchange.com The rate-limiting step is typically the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack. nih.gov The reaction is often catalyzed by acid. researchgate.net The use of this compound can be advantageous as its acidic nature in solution can provide the necessary catalytic protons in situ. However, the pH must be carefully controlled; excessively low pH will fully protonate the hydrazine, removing the active nucleophile from the reaction mixture, while high pH may not provide sufficient acid to catalyze the dehydration step effectively. stackexchange.com
This reaction is a cornerstone of the Wolff-Kishner reduction, where the initially formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.orglibretexts.org
| Carbonyl Substrate | Reaction Conditions | Product Type | Reference |
| Aldehydes (general) | Hydrazine, acid catalyst (e.g., from the salt itself) | Aldehyde Hydrazone | libretexts.org |
| Ketones (general) | Hydrazine, acid catalyst (e.g., from the salt itself) | Ketone Hydrazone | libretexts.org |
| Reducing Sugars | Phenylhydrazine, heat | Osazone (a bis-hydrazone) | wikipedia.org |
| Cyclopentanone | 1) N₂H₄; 2) KOH, heat, ethylene (B1197577) glycol | Cyclopentane (via Wolff-Kishner) | libretexts.org |
Beyond hydrazone formation, the nucleophilic nitrogen centers of hydrazine can participate in other carbon-nitrogen bond-forming reactions. Alkylation of hydrazine can be achieved through reactions with alkyl halides or via reductive alkylation with carbonyl compounds in the presence of a reducing agent. organic-chemistry.org
Modern synthetic methods have expanded the scope of these transformations. For instance, palladium-catalyzed coupling reactions between arylhydrazines and aryl tosylates have been developed to form unsymmetrical N,N-diarylhydrazines. organic-chemistry.org While these methods often use substituted hydrazines, the principles apply to the fundamental reactivity of the N-H bonds in hydrazine sourced from its salts. Another innovative approach involves a plasma-microdroplet fusion platform that facilitates catalyst-free, radical-mediated cross-coupling reactions of hydrazine to form secondary amines and other derivatives. nih.gov These advanced strategies highlight the versatility of the hydrazine moiety in constructing complex nitrogen-containing molecules. tcichemicals.comorganic-chemistry.org
Coordination Chemistry and Complexation with Metal Centers
Hydrazine is an effective ligand in coordination chemistry, capable of binding to metal centers through its nitrogen lone pairs. It can act as a monodentate ligand, binding through one nitrogen atom, or more commonly, as a bridging bidentate ligand, linking two metal centers. The use of this compound provides a stable, solid source of the hydrazine ligand for the synthesis of coordination complexes.
Metal-hydrazine complexes are typically synthesized by reacting a metal salt with this compound in a suitable solvent. The pH of the solution is often adjusted to deprotonate the hydrazinium ion and facilitate coordination. The resulting complexes can be characterized by a suite of analytical techniques. slideshare.netmtct.ac.innih.gov
Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex.
Infrared (IR) Spectroscopy: Provides evidence of coordination. A downward shift in the C=N stretching frequency (for hydrazone complexes) or changes in N-H stretching vibrations indicate the involvement of the nitrogen atom in bonding to the metal. jptcp.com The appearance of new, weak bands at lower frequencies can be assigned to M-N and M-O stretching modes. slideshare.netjptcp.com
Electronic (UV-Vis) Spectroscopy: Gives insight into the geometry of the complex and the electronic transitions occurring between the metal d-orbitals and the ligands. slideshare.net
Magnetic Susceptibility: Determines the number of unpaired electrons on the metal center, which helps in assigning the geometry and oxidation state of the metal. jptcp.com
Transition metal complexes with mixed ligands of hydrazine and carboxylates have been synthesized and shown to feature bridging bidentate hydrazine moieties. researchgate.net Similarly, dioxomolybdenum(VI) complexes with hydrazone ligands have been prepared and characterized, demonstrating the ligand's ability to form stable octahedral complexes. researchgate.net
| Technique | Observation | Interpretation | Reference |
| IR Spectroscopy | Shift in C=N stretching frequency | Coordination through azomethine nitrogen | slideshare.netjptcp.com |
| IR Spectroscopy | New bands in the 427-528 cm⁻¹ region | Formation of M-N and M-O bonds | jptcp.com |
| Electronic Spectra | Bands corresponding to d-d transitions | Information on coordination geometry (e.g., octahedral) | researchgate.net |
| Mass Spectrometry | Molecular ion peaks corresponding to the complex | Confirmation of the complex's mass and formula | researchgate.net |
The stability of metal-hydrazine complexes is a measure of the strength of the metal-ligand bond. Thermodynamic stability refers to the equilibrium position of the complex formation reaction. slideshare.netscribd.com For a series of divalent transition metal ions, the stability of their complexes with nitrogen- and oxygen-donor ligands, including hydrazones, often follows the Irving-Williams stability order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). electrochemsci.org This trend is attributed to the variation in ionic radii and ligand field stabilization energies across the series.
Kinetic stability, or lability, refers to the rate at which ligands in a complex are exchanged for other ligands in solution. slideshare.netlibretexts.org A complex can be thermodynamically stable but kinetically labile (undergoing rapid ligand exchange), or thermodynamically unstable but kinetically inert (exchanging ligands slowly). scribd.com The rate of ligand exchange is influenced by factors such as the charge and size of the central metal ion and its d-electron configuration. uvic.ca For instance, complexes of ions with high crystal field stabilization energy (e.g., Cr³⁺, low-spin Co³⁺) are often inert, while those with zero CFSE (e.g., high-spin Mn²⁺, Zn²⁺) are typically labile. libretexts.org The kinetics of ligand substitution in metal complexes can be studied to elucidate reaction mechanisms, which may be associative (where the incoming ligand binds first) or dissociative (where the outgoing ligand leaves first). libretexts.org
Role of Hydrazine in Organometallic Catalysis and Material Precursors
While specific research focusing exclusively on this compound in organometallic catalysis and as a material precursor is limited in publicly available literature, the broader roles of hydrazine and its derivatives in these fields are well-established. Hydrazine's versatile reactivity, stemming from its two nitrogen atoms with lone pairs of electrons and its reducing properties, allows it to function as a ligand, a precursor for more complex ligands, and a reducing agent in the synthesis of organometallic complexes and nanomaterials.
Hydrazine can coordinate to metal centers in a monodentate or a bridging bidentate fashion, forming stable metal-hydrazine complexes. These complexes can serve as valuable precursors for the synthesis of various oxide materials. The thermal decomposition of these metal-hydrazine complexes, influenced by the associated anion, can yield fine-particle metal oxides, ferrites, and cobaltites at relatively low temperatures. The nature of the anion plays a crucial role in the reactivity of the complex, with different anions leading to decomposition, deflagration, or detonation.
Furthermore, hydrazine is a key building block for the synthesis of hydrazone ligands. Hydrazones, formed by the condensation of hydrazine with aldehydes or ketones, are versatile ligands that can chelate to metal ions, forming stable organometallic complexes. The coordination of hydrazone ligands to transition metals can be tuned by modifying the metal center and other coordinating ligands, influencing the catalytic activity and selectivity of the resulting complexes in various organic transformations. These transformations include, but are not limited to, cross-coupling reactions, hydrogenations, and deoxygenations. For instance, iridium and ruthenium catalysts have been shown to facilitate the deoxygenation of alcohols using hydrazine.
In the realm of material science, hydrazine and its salts are widely employed as reducing agents in the synthesis of metallic nanoparticles. This method, often referred to as chemical reduction, is a common and facile route to produce nanoparticles of metals such as gold, silver, and cobalt. The reducing potential of hydrazine allows for the reduction of metal salts to their corresponding metallic nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters like temperature, concentration, and the presence of capping agents. While hydrazine hydrate (B1144303) is frequently mentioned in this context, it is plausible that this compound could also serve as a source of hydrazine for such reductions, although specific examples are not readily found in the reviewed literature.
Redox Properties and Reductive Transformations
The redox chemistry of the hydrazine moiety is central to its utility in various chemical transformations. As a derivative, this compound is expected to exhibit similar fundamental redox characteristics, primarily acting as a potent reducing agent.
Electrocatalytic Oxidation Mechanisms of Hydrazine
The electrocatalytic oxidation of hydrazine (HzOR) is a subject of significant research interest, particularly in the context of direct hydrazine fuel cells. The oxidation of hydrazine is a complex process that can proceed through different pathways, yielding various products. The desired reaction pathway involves a 4-electron transfer process, leading to the formation of dinitrogen (N₂) and water, as it maximizes the energy output.
However, other pathways involving fewer electrons can also occur, leading to the formation of byproducts such as ammonia (B1221849) (NH₃). The specific mechanism and the efficiency of the 4-electron pathway are highly dependent on the nature of the electrocatalyst.
Research has explored a variety of materials as electrocatalysts for HzOR, including noble metals like platinum and palladium, as well as more abundant transition metals such as cobalt, nickel, and iron, often supported on carbon-based materials like nanotubes. The electrocatalytic activity is influenced by the adsorption energy of hydrazine on the catalyst surface. For instance, studies on single-atom catalysts have shown that the electronic structure of the metal center plays a crucial role in determining the catalytic performance.
Tafel plot analysis is a common technique used to investigate the kinetics of the hydrazine oxidation reaction. For some cobalt-based electrocatalysts, the initial one-electron transfer has been identified as the rate-limiting step, followed by a rapid three-electron transfer to complete the oxidation to nitrogen.
Application as a Reducing Agent in Metal Synthesis and Surface Modification
Hydrazine and its salts are extensively used as reducing agents in the synthesis of metal nanoparticles and for surface modification. The reducing power of hydrazine allows for the straightforward chemical reduction of metal precursor salts to their elemental form, resulting in the formation of nanoparticles. This method has been successfully applied to synthesize nanoparticles of various metals, including nickel, cobalt, and silver.
The choice of solvent and the presence of stabilizing agents are critical in controlling the size, shape, and stability of the synthesized nanoparticles. For example, in the synthesis of nickel-tin nanoparticles, hydrazine hydrate has been used as the reducing agent in either water or diethylene glycol.
Beyond nanoparticle synthesis, hydrazine can be employed for the surface modification of materials. For instance, it can be used to reduce and functionalize graphene oxide in a single step. The hydrazine group can react with epoxy groups on the surface of graphene oxide, leading to its reduction and the simultaneous grafting of functional groups. This modification can enhance the dispersion of the modified graphene in polymer matrices. Similarly, hydrazine has been utilized as a reducing agent in the pre-plating activation step for the electroless deposition of palladium thin films, where its use influences the surface morphology of the resulting film.
Decomposition Mechanisms and Factors Influencing Stability
The stability of hydrazine and its derivatives, including this compound, is a critical consideration due to their potential for exothermic decomposition. The decomposition pathways and the factors that influence the rate of degradation have been the subject of numerous studies.
Thermal and Chemical Decomposition Pathways
The thermal decomposition of hydrazine can proceed through different reaction pathways, leading to the formation of ammonia, nitrogen, and hydrogen. The dominant products can vary depending on the temperature. At lower temperatures, the decomposition primarily yields ammonia, while at higher temperatures, the formation of nitrogen and hydrogen becomes more favorable.
Key Decomposition Reactions:
3N₂H₄ → 4NH₃ + N₂
N₂H₄ → N₂ + 2H₂
N₂H₄ + H₂ → 2NH₃
Reactive dynamics studies have identified key intermediates in the decomposition process, including N₂H₃, N₂H₂, and NH₂ radicals. The presence of air, specifically oxygen, can lead to explosive decomposition.
Chemically, hydrazine can be degraded through various reactions. As a strong reducing agent, it can react with oxidizing agents. The presence of certain metal ions and surfaces can also catalyze its decomposition.
Influence of Catalysts, pH, and Solvent on Degradation
The stability of hydrazine is significantly affected by the presence of catalysts, the pH of the solution, and the solvent.
Catalysts: A wide range of materials can catalyze the decomposition of hydrazine. Metals such as platinum, rhodium, palladium, and ruthenium are known to be effective catalysts for hydrazine decomposition. The catalytic effect can be so pronounced that the initial decomposition temperature of hydrazine can be significantly reduced in the presence of a catalyst like platinum. Metal oxides, such as those of copper and iron (rust), can also enhance the rate of decomposition. The specific catalytic surface can influence the decomposition pathway, with some catalysts favoring the formation of ammonia and nitrogen, while others promote the production of nitrogen and hydrogen.
pH: The decomposition of hydrazine is strongly influenced by pH. Studies have shown that the decomposition can be acid-catalyzed, particularly in the presence of metal surfaces. The rate of sonochemical degradation of hydrazine has also been observed to be highly dependent on the pH of the solution.
Solvent: The solvent can affect the stability and reaction pathways of hydrazine. While specific studies on the solvent effects on this compound are not readily available, the general principles of solvent-solute interactions would apply. The polarity and coordinating ability of the solvent can influence the solubility and reactivity of hydrazine and any catalytic species present.
The following table summarizes the key factors influencing the decomposition of hydrazine:
| Factor | Influence on Hydrazine Decomposition |
| Temperature | Higher temperatures increase the rate of decomposition and favor the formation of N₂ and H₂ over NH₃. |
| Catalysts | Metals (e.g., Pt, Ru) and metal oxides significantly increase the decomposition rate. |
| pH | Decomposition can be acid-catalyzed. The rate of degradation is pH-dependent. |
| Oxygen | The presence of oxygen can lead to explosive decomposition. |
| Pressure | Higher pressure can favor the formation of NH₃ during thermal decomposition. |
Advanced Analytical Method Development and Validation for Hydrazine Dihydrobromide
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are pivotal in the selective separation and precise quantification of hydrazine (B178648) dihydrobromide, often by analyzing its hydrazine moiety. These methods are essential for ensuring the quality and purity of pharmaceutical substances and for monitoring environmental samples.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
Due to its high polarity and lack of a significant chromophore, hydrazine is challenging to analyze directly by conventional reversed-phase HPLC. helixchrom.com To overcome these limitations, derivatization strategies are commonly employed to enhance its retention and detection. This involves reacting hydrazine with a specific reagent to form a more stable, less polar, and easily detectable derivative. cdc.gov
Several derivatization reagents have been successfully utilized for the HPLC analysis of hydrazine. For instance, a robust HPLC-ELSD method has been developed where hydrazine is retained on a mixed-mode cation-exchange column. helixchrom.com Another approach involves derivatization with salicylaldehyde (B1680747), which allows for quantification by RP-HPLC with a detection limit as low as 3.1 ppm. rasayanjournal.co.in The resulting derivative is monitored at a wavelength of 360 nm. rasayanjournal.co.in
A highly sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has also been developed using p-tolualdehyde as the derivatization reagent. nih.gov This method offers excellent sensitivity, with a limit of detection (LOD) of 0.002 ng/mL and a limit of quantification (LOQ) of 0.005 ng/mL for hydrazine in human plasma. nih.gov The derivatization reaction is facilitated by ultrasonic manipulation, and the resulting products are separated on a C18 column. nih.gov
The following table summarizes key parameters of various HPLC methods with derivatization for hydrazine analysis:
| Derivatizing Reagent | Column | Mobile Phase | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Salicylaldehyde | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) | Buffer (Ammonium dihydrogen phosphate):Methanol (25:75 v/v) | UV (360 nm) | - | 3.1 ppm | rasayanjournal.co.in |
| p-Tolualdehyde | C18 | Gradient elution | MS/MS | 0.002 ng/mL | 0.005 ng/mL | nih.gov |
| p-Anisaldehyde | Reversed-phase | Water/Acetonitrile (40/60 v/v) with 0.1% formic acid | MS/MS | - | 0.0493 ng/mL | nih.gov |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Hydrazine Derivatives
Gas chromatography, particularly when coupled with mass spectrometry, provides a highly sensitive and selective method for the determination of hydrazine, typically after conversion to a volatile derivative. cdc.gov A common approach is in-situ derivatization followed by headspace GC-MS analysis. nih.govresearchgate.net
One widely used method involves the reaction of hydrazine with acetone (B3395972) to form acetone azine, a more volatile and thermally stable compound suitable for GC analysis. nih.govresearchgate.net This headspace GC-MS methodology has demonstrated excellent sensitivity with a limit of quantitation (LOQ) as low as 0.1 ppm. nih.govresearchgate.net The method shows good linearity over a concentration range of 0.1 to 10 ppm with a correlation coefficient (R²) of ≥0.999. nih.gov The precision of this method is also notable, with a relative standard deviation (%RSD) typically between 2.7% and 5.6% for replicate preparations. nih.govresearchgate.net
Another derivatization reagent used for GC-MS analysis is ortho-phthalaldehyde (OPA). nih.gov This method has been applied to the determination of hydrazine in water samples with detection and quantification limits of 0.002 µg/L and 0.007 µg/L, respectively. nih.gov The derivatization is carried out under acidic conditions, and the resulting derivative is extracted before GC-MS analysis. nih.gov
The table below outlines the performance characteristics of selected GC-MS methods for hydrazine analysis:
| Derivatizing Reagent | Method | Limit of Quantitation (LOQ) | Linearity Range | Correlation Coefficient (R²) | Reference |
| Acetone/Acetone-d6 | Headspace GC-MS | 0.1 ppm | 0.1 - 10 ppm | ≥0.999 | nih.govresearchgate.net |
| ortho-Phthalaldehyde | GC-MS | 0.007 µg/L | 0.05 - 100 µg/L | 0.9991 | nih.gov |
| Pentafluorobenzaldehyde (B1199891) | GC-MS | 26 - 53 ng/g | 8 - 170 ng/mL | >0.99 | nih.gov |
Ion Chromatography and Ion-Pair Chromatography for Direct Analysis of Polar Species
Ion chromatography (IC) offers a valuable alternative for the direct analysis of hydrazine in its ionic form, avoiding the need for derivatization. researchgate.net This technique is particularly useful for separating hydrazine from other cations in aqueous samples. nih.gov
One developed ion-exclusion chromatography method allows for the selective separation and sensitive determination of the hydrazine ion from alkali/alkaline earth metal cations and the ammonium (B1175870) ion. nih.gov By using a series of ion-exchange columns post-separation, the conductivity signal of the hydrazine ion can be significantly enhanced, leading to a detection limit of 0.64 ppb. nih.gov The calibration graph for this method is linear over a wide concentration range from 0.001 to 100 ppm. nih.gov
Ion-pair chromatography (IPC) can also be employed for the separation of hydrazine. researchgate.net This technique uses an ion-pairing reagent in the mobile phase to form neutral ion pairs with the charged hydrazine species, allowing for their retention and separation on a reversed-phase column. researchgate.net IPC has demonstrated good separating ability for mixtures containing hydrazine and its various derivatives. researchgate.net
Spectrophotometric and Colorimetric Methodologies
Spectrophotometric and colorimetric methods are widely used for the quantification of hydrazine due to their simplicity, cost-effectiveness, and sensitivity. These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of hydrazine.
UV-Visible Spectrophotometry for Quantitative Analysis
UV-Visible spectrophotometry is a common technique for the determination of hydrazine at low concentrations. niscpr.res.in A well-established method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium, which forms a yellow-colored azine complex with a maximum absorption at 455 nm. hannainst.commdpi.com This reaction is highly selective and sensitive. mdpi.com
Another spectrophotometric method involves the oxidation of hydrazine to nitrogen by a known excess of bromine. niscpr.res.in The unreacted bromine is then determined using methyl red, an azo dye that is bleached by bromine. niscpr.res.in This method has a calculated molar absorptivity of 9.95 x 10⁴ L mol⁻¹cm⁻¹ and obeys Beer's law in the range of 0-6 µg of hydrazine. niscpr.res.in
A different approach utilizes the reducing property of hydrazine to convert nitrate (B79036) to nitrite (B80452) in the presence of a copper(II) catalyst. tandfonline.com The resulting nitrite is then determined through a diazo coupling reaction, which forms a colored product. tandfonline.com This method is highly sensitive, with a molar absorptivity of 3.83 x 10⁴ L mol⁻¹cm⁻¹, and is applicable for hydrazine concentrations in the range of 0-15 µg. tandfonline.com
The following table summarizes the key characteristics of these UV-Visible spectrophotometric methods:
| Reagent/Reaction Principle | Wavelength (λmax) | Molar Absorptivity (L mol⁻¹cm⁻¹) | Beer's Law Range | Reference |
| p-Dimethylaminobenzaldehyde (p-DAB) | 455 nm | - | 0 - 400 µg/L | hannainst.commdpi.com |
| Bromine and Methyl Red | 515 nm | 9.95 x 10⁴ | 0 - 6 µg | niscpr.res.in |
| Nitrate reduction and diazo coupling | 545 nm | 3.83 x 10⁴ | 0 - 15 µg | tandfonline.com |
| 2,4-Dinitrochlorobenzene and p-DAB | 458 nm | 8.1 x 10⁴ | 0 - 7 µg | nih.gov |
Development of Highly Sensitive Colorimetric Assays for Trace Detection
The development of highly sensitive colorimetric assays is crucial for the trace detection of hydrazine, particularly in environmental and biological monitoring. These assays often rely on specific chemical reactions that produce a distinct and measurable color change.
The reaction with p-dimethylaminobenzaldehyde is a cornerstone of many colorimetric test kits and methods for hydrazine. hannainst.comsigmaaldrich.com This reaction produces a yellow color, and its intensity can be visually compared against a color chart or measured with a photometer for semi-quantitative or quantitative analysis. sigmaaldrich.com This method is simple, rapid, and effective for detecting hydrazine at low concentrations. mdpi.com
Recent research has focused on developing novel colorimetric probes that offer even higher sensitivity and selectivity. For example, a colorimetric sensing system based on gold nanoparticles has been reported for the ultrasensitive visual detection of hydrazine hydrate (B1144303). nih.gov This method is based on changes in hydrogen bonding interactions that lead to a visible color change of the nanoparticle solution. nih.gov Other studies have developed fluorescent "turn-on" probes that exhibit a colorimetric change upon reaction with hydrazine, allowing for its detection at very low levels. scispace.com These advanced assays are suitable for on-site and rapid detection of hydrazine contamination. mdpi.com
Electrochemical Detection Approaches
Electrochemical methods offer significant advantages for the analysis of hydrazine compounds, including high sensitivity, rapid response, and cost-effectiveness. nih.gov These techniques are centered on measuring the electrical signals produced during the electrochemical oxidation of hydrazine at an electrode surface.
Voltammetric Techniques (Cyclic Voltammetry, Linear Sweep Voltammetry) for Electrochemical Behavior and Quantification
Voltammetric techniques are powerful tools for investigating the electrochemical properties of hydrazine dihydrobromide and for its quantitative determination. researchgate.net Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are particularly prominent in this area. lsu.edu
Cyclic voltammetry is primarily used to study the electrochemical behavior of hydrazine. pnu.ac.irresearchgate.net By cycling the potential of an electrode and measuring the resulting current, CV can reveal information about the oxidation potential and the kinetics of the electron transfer process. pnu.ac.irresearchgate.net For hydrazine, CV typically shows an irreversible oxidation peak, indicating that the oxidation product is not readily reduced back to hydrazine on the electrode surface. researchgate.net The position of this peak on the potential axis provides information about the energy required for oxidation, while the peak's shape and height offer insights into the reaction mechanism. researchgate.net
For quantification, techniques like LSV and related methods such as Differential Pulse Voltammetry (DPV) are often employed. osti.goviaea.orgelectrochemsci.org In these methods, the potential is swept in one direction, and the peak current corresponding to hydrazine oxidation is measured. researchgate.net This peak current is directly proportional to the concentration of hydrazine in the sample over a specific range. electrochemsci.orgresearchgate.net By constructing a calibration curve from standards of known concentrations, the amount of hydrazine in an unknown sample can be accurately determined. osti.goviaea.org For instance, studies using a Pd-Ta adatom electrode with LSV have demonstrated a linear response to hydrazine concentrations ranging from 8.0 x 10⁻⁴ to 1.0 x 10⁻² mol/L. osti.goviaea.org
Development of Modified Electrodes for Enhanced Selectivity and Sensitivity
A significant area of research focuses on modifying the surface of working electrodes to improve analytical performance for hydrazine detection. nih.govacs.org Standard electrodes, such as bare glassy carbon electrodes (GCE), often suffer from high overpotential (requiring more energy for oxidation) and slow reaction kinetics for hydrazine oxidation. nih.govmdpi.com
To overcome these limitations, electrodes are modified with various nanomaterials and chemical mediators that catalyze the oxidation reaction. nih.gov These modifications enhance the electrode's active surface area, improve electron transfer rates, and lower the oxidation potential, which collectively boost sensitivity and can improve selectivity. mdpi.comkfupm.edu.sa
Common modification strategies include the use of:
Metal Nanoparticles: Gold (Au) and other metal nanoparticles are widely used due to their excellent catalytic properties and high surface-area-to-volume ratio. nih.govkfupm.edu.sa An Au nanoparticle-modified graphite (B72142) pencil electrode, for example, showed significantly enhanced signals and reduced overpotential for hydrazine electrooxidation. kfupm.edu.sa
Metal Oxides and Composites: Nanomaterials like copper oxide nanosheets, molybdenum disulfide (MoS₂) quantum dots, and various nanocomposites have been successfully employed. researchgate.netmdpi.com A MoS₂ quantum dot-modified GCE demonstrated high sensitivity and a low limit of detection for hydrazine. mdpi.com
Coordination Compounds and Polymers: Materials like a novel pentacyanidoferrate-based coordination compound and poly(dopamine) have been shown to act as effective electrochemical mediators, facilitating electron transfer during hydrazine oxidation. mdpi.comresearchgate.net
The development of these modified electrodes has led to the creation of highly sensitive and selective sensors for trace-level detection of hydrazine in various samples. acs.orgnih.govmdpi.com
| Electrode Modifier | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
|---|---|---|---|
| Na₃[Fe(CN)₅(PZT)] | Chronoamperometry | 5 - 64 | 7.38 |
| Ferrocene (B1249389)/Ionic Liquid/CoS₂-CNT | Not Specified | 0.03 - 500 | 0.015 |
| AuNPs/(VOx-RuOx)/CNT | Amperometry | 0.03 - 100 | 0.10 |
| MoS₂ Quantum Dots | Amperometry | 100 - 1000 | 34.8 |
| Gold Nanoparticles (AuNP-GPE) | Square Wave Voltammetry | Not Specified | 0.042 |
| DMOF-1 (Metal-Organic Framework) | Differential Pulse Voltammetry | 0.09 - 400 | 0.02 |
Analytical Method Validation and Quality Assurance
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ich.org For pharmaceutical analysis, this process is rigorously guided by international standards to guarantee the reliability and accuracy of the data generated.
Compliance with International Harmonization Guidelines (ICH)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines for analytical method validation, specifically the Q2(R2) guideline. ich.orgeuropa.eu Adherence to these guidelines is essential for regulatory submissions and ensures a standardized approach to validating analytical procedures. rasayanjournal.co.ineuropa.eu
The ICH guidelines detail the validation characteristics that need to be investigated for different types of analytical procedures, including quantitative tests for impurities like hydrazine. ich.org These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. europa.eu The objective is to provide documented evidence that the method consistently produces results that are accurate and reliable. ich.org
Rigorous Evaluation of Linearity, Precision, Accuracy, and Robustness
A thorough validation process involves the meticulous evaluation of several key performance parameters: scholarsresearchlibrary.comresearchgate.net
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and determining the correlation coefficient (R²) of the regression line, which should be close to 1. rasayanjournal.co.inich.org
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. rasayanjournal.co.in
Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. rasayanjournal.co.inich.org
Reproducibility: Assesses precision between different laboratories (inter-laboratory trials).
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. rasayanjournal.co.in Recovery values are typically expected to be within a range of 97-103%. nih.gov
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, temperature). rasayanjournal.co.in It provides an indication of the method's reliability during normal usage. scholarsresearchlibrary.com
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
For analyzing trace impurities like hydrazine, the Limits of Detection (LOD) and Quantification (LOQ) are crucial validation parameters. researchgate.netjuniperpublishers.com
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. juniperpublishers.comchemistryjobinsight.com It indicates the sensitivity of the method.
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comchemistryjobinsight.com
Several methods are recommended by ICH for determining LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach is common for methods that exhibit baseline noise. LOD is typically established at a signal-to-noise ratio of 3:1, while LOQ is at 10:1. juniperpublishers.com
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the calibration curve using the formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve. juniperpublishers.com
The determined LOD and LOQ values must be experimentally verified by analyzing samples at these concentrations. scholarsresearchlibrary.comjddtonline.info
| Parameter | Method | Finding/Result |
|---|---|---|
| Linearity (Range) | Spectrophotometry | 0.2 µg/g to 27 µg/g |
| Linearity (Correlation Coefficient) | RP-HPLC | R² = 0.998 |
| Precision (Intra-day RSD) | Spectrophotometry | 0.5% - 0.6% |
| Accuracy (% Recovery) | Spectrophotometry | 97.8% - 100.2% |
| LOD | Spectrophotometry | 0.20 µg/g |
| LOQ | Spectrophotometry | 0.60 µg/g |
| LOD | UHPLC-Fluorescence | 0.03 µg/g |
Sample Preparation and Matrix Interference Mitigation in Diverse Research Matrices
The accurate quantification of this compound, and more specifically the active hydrazine moiety, in diverse research matrices presents significant analytical challenges. Hydrazine is a small, polar, and highly reactive molecule, making it susceptible to degradation and interaction with matrix components. sielc.com Furthermore, it lacks a strong chromophore, often necessitating derivatization for sensitive detection. sielc.com Effective sample preparation is therefore paramount to ensure the stability of the analyte, remove interfering substances, and achieve the required sensitivity and selectivity for analysis. The choice of preparation technique is intrinsically linked to the nature of the sample matrix, which can range from biological fluids and tissues to complex environmental and pharmaceutical samples.
A primary strategy in hydrazine analysis involves pre-column derivatization. This process converts hydrazine into a more stable, less polar, and more easily detectable derivative, effectively isolating it from matrix interferences and improving its chromatographic behavior. cdc.govresearchgate.net The selection of the derivatizing agent and the reaction conditions are critical steps in method development.
Detailed Research Findings in Sample Preparation
Research across various fields has led to the development of matrix-specific preparation protocols.
Biological Matrices: The analysis of hydrazine in biological samples like plasma or tissue homogenates is complicated by the presence of proteins and lipids. cdc.gov A common initial step is the precipitation of proteins, typically using an acid such as hydrochloric acid, sometimes in combination with ammonium sulfate. cdc.govnih.gov Following protein removal, interfering lipids are often extracted using an organic solvent like methylene (B1212753) chloride. cdc.govnih.gov The remaining aqueous fraction, containing the hydrazine, is then derivatized. For instance, derivatization with pentafluorobenzaldehyde followed by extraction of the resulting derivative with ethyl acetate (B1210297) has been successfully employed for analysis by Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD). nih.gov It is crucial to perform derivatization as quickly as possible after sample collection to prevent the autoxidation of hydrazine. cdc.gov
Environmental Matrices: For environmental samples, preparation techniques focus on efficiently extracting and concentrating hydrazine.
Air Samples: Several methods exist for trapping hydrazine from the air. One approach involves bubbling the air sample through an acidic solution, such as 0.1 M hydrochloric acid, to capture the analyte. cdc.gov Another established technique uses solid sorbent tubes, such as silica (B1680970) gel or Gas Chrom R coated with sulfuric acid, to trap hydrazine. cdc.govosha.gov After collection, the hydrazine is desorbed from the tube, typically with water or an acidic solution. osha.gov The resulting solution is then derivatized, for example, with p-dimethylaminobenzaldehyde or benzaldehyde (B42025), for subsequent colorimetric or HPLC analysis. cdc.govosha.gov A modern approach combines collection and derivatization by using a silica cartridge impregnated with the derivatizing agent, p-dimethylaminobenzaldehyde (DBA), which simplifies the process by eliminating a separate pretreatment step. nih.gov
Water and Soil Samples: Acid extraction is a common method for separating hydrazine from water and soil matrices. cdc.govclu-in.org This is often followed by a derivatization step to enhance detection and separate the analyte from the complex matrix components. clu-in.org
Pharmaceutical Matrices: In the analysis of active pharmaceutical ingredients (APIs), the primary matrix interference is the drug substance itself, which is present at a much higher concentration. The developed methods aim for high selectivity. Derivatization is a key strategy, with reagents chosen to react specifically with hydrazine. For example, in the analysis of pantoprazole (B1678409) sodium sesquihydrate, hydrazine is derivatized with salicylaldehyde before RP-HPLC analysis. rasayanjournal.co.in Another efficient method developed for pharmaceutical samples uses acetone as both the diluent and the derivatizing agent, offering a simple and rapid sample preparation workflow prior to GC analysis. sielc.com
The following table summarizes various sample preparation techniques applied to different research matrices for hydrazine analysis.
Table 1: Summary of Sample Preparation Methods for Hydrazine Analysis in Diverse Matrices
| Matrix Type | Preparation Technique | Derivatization Agent | Analytical Method | Reference(s) |
|---|---|---|---|---|
| Biological (Plasma) | Protein precipitation (HCl, (NH₄)₂SO₄); Lipid extraction (CH₂Cl₂) | Pentafluorobenzaldehyde | GC-NPD | cdc.govnih.gov |
| Air | Collection in midget bubbler with 0.1 M HCl | p-Dimethylaminobenzaldehyde | Spectrophotometry | cdc.gov |
| Air | Collection on sulfuric acid-coated Gas Chrom R; Desorption with H₂O | Benzaldehyde | HPLC | osha.gov |
| Air | Collection on a silica cartridge impregnated with derivatizing agent | p-Dimethylaminobenzaldehyde (DBA) | LC-MS/MS | nih.gov |
| Pharmaceutical (API) | Direct derivatization in solution | Salicylaldehyde | RP-HPLC | rasayanjournal.co.in |
| Pharmaceutical (API) | Derivatization with sample diluent | Acetone | GC-FID | sielc.com |
| Edible Oils | Solid-Phase Extraction (SPE) using immobilized hydrazine functionality (RCHC) | Analyte reacts with sorbent | HPLC-FLD | nih.gov |
Mitigation of Matrix Interference
Matrix interference is mitigated through a combination of selective extraction, cleanup, derivatization, and the use of specific detection systems.
Selective Extraction and Cleanup: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are fundamental for removing interfering compounds. An innovative approach, termed Reversible Covalent Hydrazine Chemistry (RCHC), utilizes SPE cartridges functionalized with hydrazine groups. nih.gov This method has been applied to the analysis of zearalenone (B1683625) in edible oils, where the matrix is highly complex. The analyte, which contains a keto group, covalently binds to the immobilized hydrazine on the SPE sorbent, allowing the complex oil matrix to be washed away. The analyte is then cleaved from the sorbent for analysis. nih.gov This principle demonstrates a highly selective cleanup technique based on the specific reactivity of the hydrazine functional group.
Derivatization: As previously discussed, derivatization is the most powerful tool for mitigating matrix effects in hydrazine analysis. By converting hydrazine into a unique, stable molecule, the analytical signal is shifted away from background noise and interfering compounds. researchgate.net The choice of reagent can be tailored to the analytical instrument. For instance, reagents like p-dimethylaminobenzaldehyde yield colored products suitable for spectrophotometric analysis, while others like benzaldehyde produce derivatives amenable to HPLC with UV detection. cdc.govosha.gov
The table below details common derivatizing agents used for hydrazine analysis.
Table 2: Common Derivatizing Agents for Hydrazine Analysis and Interference Mitigation | Derivatizing Agent | Resulting Derivative | Application/Advantage | Reference(s) | | :--- | :--- | :--- | :--- | | p-Dimethylaminobenzaldehyde (DBA) | p-Dimethylaminobenzaldazine | Widely used for colorimetric/spectrophotometric and LC-MS/MS analysis of air samples. cdc.govosha.govnih.gov | | Pentafluorobenzaldehyde | Pentafluorobenzaldehyde azine | Used for sensitive GC-NPD or GC-ECD analysis in biological samples. cdc.govnih.gov | | Benzaldehyde | Benzaldazine | Forms a stable derivative suitable for HPLC-UV analysis. osha.gov | | Salicylaldehyde | Salicylaldehyde azine | Applied for selective analysis in pharmaceutical matrices by RP-HPLC. rasayanjournal.co.in | | Acetone | Acetone azine | Serves as both solvent and derivatizing agent for a simplified workflow in pharmaceutical analysis via GC. sielc.com | | 2,4-Dinitrophenylhydrazine (DNPH) | - | Functions as a reactive matrix for MALDI-MS detection of aldehydes, showcasing hydrazine's reactivity. nih.govnih.gov |
Selective Detection: The final step in mitigating matrix interference is the use of a selective analytical detector. Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) provides high selectivity for nitrogen-containing compounds like hydrazine derivatives. cdc.gov Similarly, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interference that may be co-eluting with the analyte of interest. nih.gov
Emerging Applications and Interdisciplinary Research Leveraging Hydrazine Dihydrobromide and Its Derivatives
Applications in Advanced Materials Science and Engineering
The unique reactivity of the N-N bond in hydrazine (B178648) and its derivatives makes it a versatile building block in the creation of novel materials with tailored electronic, physical, and chemical properties.
Hydrazine derivatives are recognized for their utility in synthesizing organic compounds with specific electronic and optical properties, making them suitable for applications like dye-sensitized solar cells (DSSCs). mdpi.com These compounds often feature a C=N-N=C functional group, which provides a π-conjugated system capable of electronic excitation in the visible and near-ultraviolet regions of the spectrum. mdpi.com
Research in this area focuses on creating hydrazone derivatives through the condensation reaction of a hydrazine source with various aldehydes and ketones. psvmkendra.comrsc.org These reactions result in molecules with tunable properties that are of particular interest for DSSCs and other optical applications. mdpi.com The synthesis of these derivatives is a critical step where a stable hydrazine source like hydrazine dihydrobromide could be employed to provide the necessary hydrazine reactant. The resulting hydrazine-derived molecules can act as ligands or form complexes that have received significant attention for their applications in electrochemistry and optics. mdpi.com
In the field of polymer science, hydrazine and its derivatives serve dual roles as both initiators for polymerization and as blowing agents for creating foamed materials.
Polymerization Initiators: Hydrazone-based compounds have been developed as initiators for the polymerization of vinyl monomers. google.com These initiators show high selectivity regarding the monomer structures they will react with, allowing for controlled polymerization processes. google.com For example, acrylic acid can be polymerized at ambient temperatures using hydrazone initiators, while styrene (B11656) remains unreactive until higher temperatures are reached. google.com This differential reactivity enables the design of multi-step polymerization processes to create complex polymer structures like graft copolymers. google.com Furthermore, redox systems involving hydrazine hydrate (B1144303) have been shown to initiate the aqueous polymerization of monomers like methyl methacrylate, where a hydrazyl radical (N₂H₃•) is generated to start the reaction. researchgate.net
Blowing Agents: Chemical blowing agents are essential for producing polymeric foams used in heat insulation, shock absorption, and decoration. otsukac.co.jp Hydrazine-based compounds, particularly azodicarbonamide, are prominent in this category. otsukac.co.jpwikipedia.org Azodicarbonamide is an organic, thermal decomposition-type blowing agent that, when heated, breaks down to produce nitrogen gas, which forms bubbles or cells within the polymer matrix. otsukac.co.jp This process reduces the material's density and contributes to weight reduction. otsukac.co.jp The properties of these blowing agents, such as decomposition temperature and gas volume, can be tailored for specific resins and applications. otsukac.co.jp
Table 1: Properties of Azodicarbonamide-Based Blowing Agents
| Grade | Decomposition Temp. (°C) | Gas Volume (ml/g) | Major Applications |
|---|---|---|---|
| M10D | 189±3 | 210±10 | Wallpaper, Floor materials, Leather |
| W | 199±1 | 240±5 | Wallpaper, Floor materials, Leather |
| NU-1 I | 191±3 | 195±10 | PE wire covering |
| Z015 | 190±3 | 200±10 | TPO leather |
Data sourced from Otsuka Chemical Co., Ltd. product information. otsukac.co.jp
Hydrazine, often sourced from its salts, is a powerful reducing agent, a property that is extensively leveraged in the synthesis of nanomaterials. barnesandnoble.com It plays a critical role in the chemical reduction of metal salts to form metal nanoparticles and in the reduction of graphene oxide to produce reduced graphene oxide (rGO), a highly conductive material. nih.govresearchgate.net
A one-step synthetic route has been reported for creating metal-nanoparticle-functionalized porous membranes. In this method, an aqueous hydrazine solution is used to simultaneously reduce a metal salt in situ into metal nanoparticles while also inducing the formation of a porous polymer membrane structure. nih.gov This approach simplifies the fabrication of multifunctional porous membranes that have applications in catalysis. nih.gov Similarly, hydrazine hydrate is a common reagent for the reduction of graphene oxide, where it removes oxygen-containing functional groups to restore the electrical conductivity of the graphene sheets. researchgate.net The synthesis of inorganic hydrazine derivatives is also a key route to producing various nanostructured materials. barnesandnoble.com
Catalysis and Novel Chemical Transformations
The N-N bond is a source of high reactivity, making hydrazine and its derivatives important subjects of study in both homogeneous and heterogeneous catalysis, as well as in the development of sustainable chemical processes.
The catalytic decomposition of hydrazine is a significant area of research, particularly for applications like monopropellant propulsion systems. dtic.mil Studies have examined the properties of various heterogeneous catalysts, such as alumina-supported iridium-nickel (Ir-Ni) alloys, for this decomposition. dtic.mil Research has shown that adding nickel to an iridium catalyst can increase its specific catalytic activity and reduce the decay in performance caused by the accumulation of reaction byproducts. dtic.mil
Heterogeneous catalysis has also been identified as an efficient method for synthesizing hydrazine derivatives. mdpi.com For instance, nickel-based heterogeneous catalysts have been used for the synthesis of ketazines from hydrazine hydrate and acetophenone (B1666503) derivatives, offering an environmentally benign method with high yields and short reaction times. mdpi.com Computational studies have also explored heterogeneous mechanisms for hydrazine synthesis itself on surfaces like cobalt-molybdenum nitride (Co₃Mo₃N), indicating pathways for low-energy synthesis routes. nih.gov
Table 2: Examples of Catalytic Systems Involving Hydrazine and Its Derivatives
| Catalyst System | Reaction Type | Key Finding |
|---|---|---|
| Alumina-supported Ir-Ni alloy | Hydrazine Decomposition | Addition of Ni to Ir increases catalytic activity and stability. dtic.mil |
| Nickel-based heterogeneous catalyst | Ketazine Synthesis | Enables efficient and environmentally friendly synthesis from hydrazine hydrate. mdpi.com |
| Co₃Mo₃N surface | Hydrazine Synthesis | Theoretical studies show a low-energy pathway for heterogeneous catalysis. nih.gov |
The capture and utilization of carbon dioxide (CO₂) is a critical goal for sustainable chemistry, and hydrazine-based compounds are emerging as promising candidates for this purpose. nih.gov Research has demonstrated that liquid hydrazine and its derivatives can react with CO₂ under relatively mild conditions to form stable compounds, effectively capturing the CO₂. google.comgoogle.com This process can be reversible, allowing the hydrazine derivatives to be regenerated and reused as CO₂ absorbents. google.com
Furthermore, novel catalytic systems are being developed to use CO₂ as a C1 building block in chemical synthesis, a process known as CO₂ functionalization. Hydrazones, which can be synthesized from a hydrazine source, are valuable intermediates in these reactions. nih.gov For example, base-promoted coupling reactions involving CO₂, amines, and N-tosylhydrazones have been developed to efficiently synthesize carbamate (B1207046) esters. nih.gov Additionally, researchers have designed novel polymers, such as hydrazine-bridged covalent triazine polymers, specifically for both CO₂ capture and its subsequent catalytic conversion into other useful chemicals. medsci.cn
Research in Energy Storage and Conversion Technologies
The pursuit of cleaner and more efficient energy solutions has led researchers to explore novel materials and chemical pathways. Hydrazine and its derivatives, including this compound, are at the forefront of this research, particularly in the fields of hydrogen storage and electrocatalysis. The unique chemical properties of the hydrazine moiety make it a compelling candidate for addressing critical challenges in energy storage and conversion.
Exploration as a Hydrogen Carrier for Energy Storage Systems
Liquid-phase chemical hydrogen storage materials are considered safer and more efficient options for storing and transporting hydrogen due to their high gravimetric and volumetric hydrogen densities. rsc.orgrsc.org Hydrazine (N₂H₄) and its derivatives are notable in this category because of their high hydrogen content. purdue.eduatomfair.com For instance, hydrazine borane (B79455) (N₂H₄BH₃) can store up to 15.4 wt% of hydrogen. rsc.org
Research has focused on the catalytic decomposition of hydrous hydrazine (N₂H₄·H₂O) to release hydrogen gas. purdue.edu The primary goal is to develop active, selective, and cost-effective catalysts that facilitate the complete decomposition of hydrazine into nitrogen (N₂) and hydrogen (H₂), while suppressing the incomplete reaction that produces ammonia (B1221849) (NH₃). purdue.edu
This reaction is advantageous because it produces only nitrogen gas as a byproduct, which is inert and environmentally benign. purdue.eduatomfair.com Studies have investigated various catalysts to facilitate this process efficiently at moderate temperatures suitable for applications like proton-exchange membrane fuel cells (PEMFCs). purdue.edu For example, visible-light-induced hydrogen evolution from aqueous hydrazine has been achieved using metal-free cadmium sulfide (B99878) (CdS) quantum dots as photocatalysts, reaching an activity as high as 33 mmol h⁻¹ g⁻¹. rsc.org Other research has shown that Ni/CeO₂ catalysts can achieve 100% selectivity for hydrogen generation from hydrous hydrazine decomposition. purdue.edu
The primary challenge in utilizing hydrazine-based systems is the toxicity and corrosiveness of hydrazine itself. atomfair.comnih.gov However, its high energy density has made it a valuable fuel in specialized applications like rocket propulsion and in fuel cells for space satellites and unmanned aerial vehicles. atomfair.comwikipedia.org
Table 1: Performance of Various Catalysts in Hydrogen Generation from Hydrazine
| Catalyst System | Reaction Conditions | H₂ Evolution Rate/Activity | Selectivity | Reference |
|---|---|---|---|---|
| CdS Quantum Dots | Visible light, pH 8 | 33 mmol h⁻¹ g⁻¹ | Not specified | rsc.org |
| Ni/CeO₂ | 50 °C | 34.0 h⁻¹ | 100% H₂ selectivity | purdue.edu |
Development of Electrocatalysts for Efficient Hydrogen Evolution and Hydrazine Oxidation Reactions
A significant bottleneck in producing hydrogen through water electrolysis is the slow kinetics of the oxygen evolution reaction (OER) at the anode. rsc.orgacs.org A promising strategy to overcome this is to replace the OER with a more thermodynamically favorable reaction. The hydrazine oxidation reaction (HzOR) has emerged as an excellent alternative, as it occurs at a much lower potential than the OER. rsc.orgrsc.orgrsc.org
Research in this area is focused on developing advanced, low-cost, and efficient bifunctional electrocatalysts that can effectively drive both the HER and the HzOR. researchgate.net Various materials have been explored, including precious metals (like Pt and its alloys) and, more recently, non-noble metal-based materials to reduce costs. rsc.org These include:
Transition Metal Oxides (TMOs): A three-dimensional, self-supported microstrip-like Co₃O₄ electrocatalyst grown on cobalt foam demonstrated high performance for the HzOR, achieving a current density of 200 mA cm⁻² at just -32 mV. acs.org
Layered Double Hydroxides (LDHs): Vanadium-doped cobalt-iron LDH (V-CoFe-LDH) nanosheets have been shown to be efficient electrocatalysts for the HzOR in alkaline media. rsc.org
Metal Phosphides: A NiCoP@CoFeP nanoneedle array catalyst has been used for hydrazine borane oxidation, requiring a low cell voltage of only 0.078 V to achieve a current density of 10 mA cm⁻². acs.org
Carbon-Based Materials: Studies have shown that even undoped graphitic carbons can catalyze the HzOR, with edge defects being the most active sites. rsc.org Functionalizing graphene with biomolecules like histidine has also been shown to enhance electrocatalytic performance for hydrazine oxidation. acs.org
The development of these electrocatalysts is crucial for advancing energy-efficient hydrogen production technologies. rsc.orgrsc.org
Contributions to Chemical Sensor Development and Bioconjugation Chemistry
The reactivity of the hydrazine functional group has been harnessed in the development of sophisticated analytical tools, including chemical sensors and bioconjugation reagents. These applications leverage the ability of hydrazine to react specifically with other chemical moieties, enabling detection and molecular labeling.
Design and Mechanism of Chemical Sensors for Various Analytes
Due to the toxicity and widespread industrial use of hydrazine, there is a significant need for sensitive and reliable detection methods. ukm.myrsc.org Researchers have developed a variety of chemical sensors for hydrazine that operate on different principles.
Electrochemical Sensors: This is a common approach where a chemically modified electrode is used to detect hydrazine through its electrochemical oxidation. ukm.my The modification of electrodes with materials like metallic nanoparticles, ferrocene (B1249389) derivatives, ionic liquids, and nanocomposites can lower the overpotential required for oxidation and increase the current response, thereby enhancing sensitivity. ukm.myacs.org For example, a carbon paste electrode modified with a ferrocene derivative, an ionic liquid, and a CoS₂-carbon nanotube nanocomposite showed a linear response to hydrazine concentrations from 0.03 to 500.0 μM. acs.org
Conducting Polymer Sensors: Polyaniline (PANI), a conducting polymer, has been used as an effective chemical sensor for hydrazine. The mechanism involves the interaction of hydrazine with the doped, conducting state of PANI (emeraldine salt), which causes it to change to its non-conducting state (leucoemeraldine salt). This change in conductivity can be measured and correlated to the hydrazine concentration. ukm.my
Fluorescence-Based Sensors: Another strategy involves designing small molecules that react with hydrazine to produce a change in fluorescence. Stanford researchers developed a fully water-soluble, orange-colored sensor that turns colorless upon exposure to hydrazine. The resulting product then fluoresces brightly green under UV light, allowing for robust quantification of hydrazine in aqueous samples like drinking water. stanford.edu
Table 2: Comparison of Hydrazine Chemical Sensor Technologies
| Sensor Type | Sensing Mechanism | Analytes | Detection Limit / Range | Reference |
|---|---|---|---|---|
| Modified Carbon Paste Electrode | Electrochemical Oxidation | Hydrazine | 0.015 μM (LOD); 0.03-500.0 μM range | acs.org |
| Polyaniline (PANI) Thin Film | Change in Electrical Conductivity | Hydrazine | Detects 10-10000 ppm | ukm.my |
Chemical Principles and Methodologies in Hydrazine Bioconjugation for Research Tools
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. Hydrazine and its derivatives are valuable reagents in this field due to their ability to react with aldehydes and ketones to form stable hydrazone linkages. nih.govnih.gov This reaction is highly specific and can be performed under mild, physiological conditions, making it suitable for modifying sensitive biomolecules like proteins and peptides. nih.govaxispharm.com
The fundamental reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the C=N-NH hydrazone bond. nih.govnih.gov While the reaction can be slow at neutral pH, it can be accelerated by using catalysts or by designing more reactive hydrazine scaffolds. nih.govrsc.org
This chemistry is the basis for several research tools and applications:
Protein and Peptide Labeling: Biomolecules can be site-specifically modified with a carbonyl group or a hydrazine moiety. Subsequent reaction allows for the attachment of probes such as fluorescent dyes, affinity tags, or drugs. nih.gov This is widely used in chemical biology to study protein function.
Drug Delivery: Hydrazone-based linkages are used in antibody-drug conjugates (ADCs). A potent drug is linked to an antibody that targets a specific cell type (e.g., a cancer cell) via a hydrazone bond. This bond is designed to be stable in the bloodstream (neutral pH) but cleavable in the acidic environment of the cell's lysosomes, releasing the drug precisely where it is needed. wikipedia.org
Chemoproteomic Probes: The electron-rich hydrazine group can act as a versatile chemical "warhead" to react with and label a broad range of enzymes, particularly those that utilize cofactors. biorxiv.org This allows researchers to profile enzyme activity across the proteome and discover new drug targets. biorxiv.orgresearchgate.net For example, hydrazine-based probes have been used to target enzymes that have carbonyls, imines, or even radical species in their active sites. biorxiv.org
The development of new hydrazine-based ligation chemistries continues to expand the toolkit available for biological research and therapeutic development. acs.org
Conclusion and Future Research Trajectories for Hydrazine Dihydrobromide
Synthesis and Characterization Paradigms for Further Exploration
Future research into hydrazine (B178648) dihydrobromide should prioritize the development of novel and efficient synthesis methodologies. While the classical acid-base reaction between hydrazine and hydrobromic acid is straightforward, exploring alternative pathways could yield significant advantages in terms of purity, scalability, and environmental impact.
Potential Synthesis Research Areas:
Mechanochemistry: Solid-state synthesis through ball milling of hydrazine precursors with bromide salts could offer a solvent-free, high-yield alternative to traditional solution-phase methods.
Flow Chemistry: Continuous flow reactors may provide enhanced control over reaction parameters, leading to improved safety and consistency in the production of hydrazine dihydrobromide. psvmkendra.com
Electrochemical Synthesis: The electrochemical reduction of nitrogen-containing compounds in the presence of bromide sources could open up entirely new, green synthetic pathways.
A crucial parallel effort must be the comprehensive characterization of the resulting compound. Beyond standard techniques, a deeper understanding of its structural and electronic properties is necessary.
Advanced Characterization Techniques:
Single-Crystal X-ray Diffraction: To precisely determine the bond lengths, bond angles, and crystal packing of this compound, providing fundamental structural data.
Solid-State NMR: To probe the local chemical environment of the nitrogen and hydrogen atoms within the crystal lattice.
Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data, predicting spectroscopic properties and exploring the electronic structure.
Table 1: Proposed Synthesis and Characterization Exploration
| Research Area | Technique/Method | Objective |
|---|---|---|
| Synthesis | Mechanochemistry | Develop a solvent-free, scalable synthesis route. |
| Flow Chemistry | Improve reaction control, safety, and product consistency. psvmkendra.com | |
| Electrochemical Synthesis | Explore green and novel production pathways. | |
| Characterization | Single-Crystal X-ray Diffraction | Elucidate precise molecular and crystal structure. |
| Solid-State NMR | Investigate local atomic environments in the solid state. | |
| Computational Modeling (DFT) | Predict properties and understand electronic structure. |
Unresolved Questions and Directions in Theoretical and Mechanistic Understanding
The reactivity of this compound is largely unexplored territory. A significant opportunity exists to investigate its decomposition pathways, its role as a reagent in organic synthesis, and the fundamental mechanisms governing its reactions. Theoretical studies will be indispensable in guiding and interpreting experimental work.
Key unresolved questions include:
What are the thermal decomposition kinetics and mechanisms of this compound, and how do they compare to other hydrazine salts?
How does the presence of two bromide counter-ions influence the nucleophilicity and reducing power of the hydrazinium (B103819) cation?
Can this compound serve as a precursor for the in-situ generation of other reactive intermediates?
Future research should focus on kinetic studies under various conditions (temperature, pressure, catalysts) and computational modeling of reaction pathways. For instance, DFT and ab initio methods can be employed to map potential energy surfaces for decomposition and other reactions, identifying transition states and intermediates. nih.gov Such studies will be crucial for understanding its stability and predicting its behavior in different chemical environments.
Horizons in Advanced Analytical Methodologies for Complex Systems
The development of robust and sensitive analytical methods is paramount for the study and application of this compound. While general methods for hydrazine are well-established, techniques tailored to the specific properties of the dihydrobromide salt, especially in complex matrices, are needed. cdc.gov
Future Analytical Development:
Ion Chromatography: Developing methods to separate and quantify the hydrazinium dication and bromide anion, which would be particularly useful for quality control and stability studies.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) could be optimized for the direct detection of the N₂H₆²⁺ cation. Coupling MS with chromatographic techniques (LC-MS) would provide powerful tools for identifying reaction products and impurities. researchgate.net
Electrochemical Sensors: Designing selective electrodes for the potentiometric or voltammetric determination of the hydrazinium ion in solution could enable real-time monitoring of reactions or environmental samples.
Derivatization followed by spectrophotometry or chromatography is a common strategy for hydrazine analysis. nih.gov Research could explore novel derivatizing agents that react specifically with the hydrazinium moiety of the salt for enhanced selectivity and sensitivity. cdc.gov
Table 2: Advanced Analytical Methods for Future Investigation
| Analytical Technique | Application Area | Potential Advantage |
|---|---|---|
| Ion Chromatography | Quality Control, Stability Testing | Direct quantification of ionic components. |
| LC-MS/ESI-MS | Reaction Monitoring, Impurity Profiling | High selectivity and structural elucidation of products. researchgate.net |
| Electrochemical Sensors | Process Monitoring, Environmental Analysis | Real-time, in-situ measurement capabilities. |
| Spectrophotometry with Novel Derivatization | Trace Quantification | Enhanced sensitivity and selectivity for the hydrazinium ion. nih.gov |
Emerging Opportunities in Interdisciplinary Applications and Materials Innovation
The unique properties of hydrazine and its derivatives suggest several interdisciplinary applications where this compound could offer novel solutions. psvmkendra.commaterialsciencejournal.org Its potential as a high-density source of nitrogen and hydrogen, and its ionic nature, open doors to materials science and energetic applications.
Potential Application Areas:
Energetic Materials: As a component in novel propellants or gas generants, where the bromide counter-ions might modulate the combustion properties compared to other salts.
Materials Synthesis: Use as a precursor or reducing agent in the synthesis of nanomaterials. For example, it could be employed in the solution-phase synthesis of metal nanoparticles or metal bromide perovskites.
Organic Synthesis: As a convenient and stable source of hydrazine for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. materialsciencejournal.orgresearchgate.net Its solid, salt form could offer advantages in handling and stoichiometry control over aqueous hydrazine hydrate (B1144303).
Corrosion Inhibition: Hydrazine derivatives are known to act as corrosion inhibitors. The potential of this compound in this capacity, particularly for specific metal alloys, warrants investigation. psvmkendra.com
Innovation in these areas will require a deep understanding of the compound's chemical and physical properties, paving the way for its integration into advanced materials and technologies.
Collaborative Research Imperatives for Comprehensive Advancements
Advancing the science and application of this compound will necessitate a highly collaborative approach, bridging multiple scientific disciplines. The complexity of moving from fundamental understanding to practical application requires a synergy of expertise that is unlikely to be found within a single research group or institution.
Key Areas for Collaboration:
Academia-Industry Partnerships: To align fundamental research with industrial needs, particularly in the areas of energetic materials, chemical synthesis, and materials science. This can facilitate the translation of laboratory discoveries into viable technologies.
Interdisciplinary Academic Collaboration:
Synthetic Chemists & Theoreticians: To design and execute novel synthetic routes guided by computational predictions of reaction feasibility and mechanisms.
Analytical Chemists & Materials Scientists: To develop bespoke analytical techniques for characterizing new materials synthesized using this compound as a precursor.
Chemical Engineers & Chemists: To scale up promising synthetic processes from the lab to pilot and industrial scales, addressing challenges in safety and efficiency.
International Cooperation: Establishing international research networks to share data, methodologies, and findings can accelerate progress and avoid duplication of effort. This is particularly important for a compound with limited existing literature.
Such collaborative imperatives will create a fertile ecosystem for innovation, ensuring that the exploration of this compound is comprehensive, rigorous, and ultimately impactful.
Q & A
Basic: What are the optimal synthesis methods for hydrazine dihydrobromide, and how can purity be maximized?
This compound is synthesized via nucleophilic substitution between benzyl halides (e.g., 2-bromobenzyl chloride) and hydrazine hydrate. Critical parameters include:
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct suppression.
- Stoichiometry : A 1:1.2 molar ratio of hydrazine to substrate minimizes unreacted intermediates.
- Purification : Vacuum distillation or silica gel chromatography (eluent: methanol/ethyl acetate, 3:7 v/v) yields >95% purity, validated by H NMR (δ 3.8–4.2 ppm for –NH) and HPLC (retention time: 8.2 min) .
Basic: What analytical techniques are reliable for quantifying this compound in complex matrices?
UV-Vis spectroscopy using potassium permanganate reduction is a standard method:
- Conditions : pH 2–3 buffer, λ = 526–546 nm (molar absorptivity ≈ 2200 L·mol⁻¹·cm⁻¹).
- Calibration : Linear range of 0.1–10 mM with R > 0.99.
- Interference mitigation : Pre-treat samples with benzaldehyde to derivatize hydrazine, followed by HPLC-UV (C18 column, acetonitrile/water mobile phase) for enhanced selectivity in biological or environmental samples .
Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, Type B/C chemical suits, and N95 respirators in fume hoods.
- Storage : Airtight containers at 2–8°C with desiccants (e.g., silica gel).
- Spill management : Neutralize with 10% HCl, then absorb with vermiculite.
- Air monitoring : Colorimetric detectors (detection limit: 0.1 ppm) ensure workplace safety .
Advanced: How do catalytic mechanisms differ in hydrazine decomposition pathways?
Decomposition pathways depend on catalyst design:
- Complete decomposition (NH → N + 2H): Achieved with Ni-Ir/CeO (99% H selectivity) via N–N bond cleavage.
- Partial decomposition (3NH → 4NH + N): Common with Co-Mo alloys due to NH-forming intermediates.
- Mechanistic insights : In situ DRIFTS and DFT studies reveal surface-bound *NH intermediates dictate selectivity. Optimizing metal d-band centers and support acidity (e.g., using acidic AlO) enhances H yield .
Advanced: What strategies improve hydrazine-based hydrogen production for fuel cells?
- Catalyst design : Ni-Pt/AlO decomposes hydrazine hydrate at 80–120°C, achieving 85% fuel efficiency.
- NH mitigation : Tungsten-doped catalysts oxidize NH to N, reducing anode poisoning.
- Performance metrics : 0.6 V cell voltage at 500 mA/cm for 50 h in protonic ceramic fuel cells .
Advanced: How does this compound functionalize graphene for material science applications?
- Reduction mechanism : Hydrazine removes oxygen groups from graphene oxide (GO), increasing C/O ratio from 2:1 to 8:1.
- Protocol : Apply 1% aqueous hydrazine (20 µL/cm) at 60°C for 2 h, validated by FTIR (C=O reduction at 1720 cm⁻¹) and XRD (graphene lattice restoration at 2θ ≈ 24°).
- Conductivity : Restored to 10 S/m, suitable for flexible electronics .
Advanced: How can contradictions in decomposition kinetic data be resolved?
Discrepancies in activation energies (40–80 kJ/mol) arise from:
- Phase differences : Gas-phase studies (E ≈ 45 kJ/mol) exclude solvent effects, unlike liquid-phase data (E ≈ 60 kJ/mol).
- Standardization : Fixed catalyst loading (0.5 mg/cm) and controlled mass transfer (stirring at 500 rpm) reduce variability.
- Validation : Cross-check using isotopic labeling (k/k = 2.1 confirms H-transfer steps) .
Advanced: What thermophysical properties are critical for this compound in propulsion systems?
- Key parameters : Density (1.01 g/cm at 25°C), viscosity (0.9 cP), and vapor pressure (14 mmHg).
- Combustion dynamics : High-speed imaging reveals flame speeds of 150 m/s under 100 bar and 300°C, with specific impulses of 230 s.
- Safety thresholds : Packaging design pressure < 1.5 MPa reduces explosion risks .
Advanced: How do computational studies guide hydrazine-catalyzed reaction engineering?
- DFT insights : [2.2.2]-bicyclic hydrazine catalysts lower cycloreversion barriers by 15 kcal/mol versus [2.2.1] analogs.
- Solvent effects : MD simulations show water stabilizes transition states (ΔG reduced by 8 kcal/mol).
- Validation : Kinetic isotope effects (k/k = 2.1) confirm H-transfer as the rate-determining step in norbornene metathesis .
Advanced: What design principles enhance catalyst efficiency for hydrazine decomposition?
- Bimetallic synergy : Ni-Fe alloys enhance activity via charge transfer (d-band center modulation).
- Structural engineering : Core-shell Ni@SiO prevents sintering at >300°C.
- MOF-derived catalysts : Co-N-C frameworks with Co–N sites achieve 100% H selectivity, validated by EXAFS (Co–N bond length: 1.98 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
